Advanced Structural and Analytical Characterization of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Executive Summary & Strategic Rationale (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a highly functionalized, chiral building block of significant value in modern medicinal chemistry and drug development. Structurall...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a highly functionalized, chiral building block of significant value in modern medicinal chemistry and drug development. Structurally, it is a fluorinated phenylglycinol derivative characterized by a dense array of heteroatoms: a phenolic hydroxyl, a primary benzylic amine, a primary aliphatic alcohol, and a para-substituted fluorine atom.
The analytical challenge of this molecule lies in its polyfunctional and potentially zwitterionic nature. The proximity of the basic amine (pKₐ ~9.5) to the acidic phenol (pKₐ ~9.0) creates a complex hydrogen-bonding network that dictates its solubility, chromatographic behavior, and reactivity. Furthermore, the benzylic chiral center necessitates rigorous stereochemical validation to prevent enantiomeric drift during synthetic scale-up. This whitepaper outlines a self-validating analytical framework for the absolute structural and stereochemical characterization of this compound, leveraging High-Resolution Mass Spectrometry (HRMS), Chiral High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Profiling & Structural Logic
Understanding the physicochemical baseline of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is critical for designing robust analytical methods. The para-fluorine atom serves a dual purpose: medicinally, it blocks cytochrome P450-mediated aromatic oxidation; analytically, it provides a highly sensitive ¹⁹F NMR handle that is unencumbered by background signals[1].
The table below summarizes the core quantitative data governing the molecule's behavior[2].
Parameter
Value
Analytical Implication
Molecular Formula
C₈H₁₀FNO₂
Base for HRMS isotopic pattern matching.
Molecular Weight
171.17 g/mol
Standard parameter for stoichiometric calculations.
Monoisotopic Mass
171.0695 Da
Target for [M+H]⁺ (m/z 172.07) in positive ESI-MS.
H-Bond Donors
4 (-OH, -NH₂, -OH)
High polarity; requires HILIC or polar-embedded reverse-phase columns.
H-Bond Acceptors
4 (O, N, O, F)
Strong propensity for inter/intramolecular hydrogen bonding.
Stereocenters
1 (Benzylic C)
Requires chiral stationary phases (CSP) for ee% determination.
To ensure absolute scientific integrity, the analytical characterization must be a self-validating system . This means every analytical choice includes an internal control mechanism to rule out false positives or experimental artifacts.
The workflow integrates two parallel streams: chromatographic resolution for enantiomeric excess (ee%) and spectroscopic derivatization for absolute configuration.
Workflow for enantiomeric purity and absolute configuration validation.
Mass Spectrometry & Fragmentation Dynamics
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) is utilized to confirm the exact mass. The protonated molecular ion [M+H]⁺ at m/z 172.07 undergoes predictable, characteristic neutral losses due to the 1,2-amino alcohol motif. The sequential loss of water and ammonia is a definitive signature of this structural fragment[2].
Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.
Experimental Protocols: Causality & Execution
Protocol A: Chiral HPLC for Enantiomeric Excess (ee%)
Standard reverse-phase chromatography cannot distinguish between the (S) and (R) enantiomers. A Chiral Stationary Phase (CSP) must be employed. For primary amino alcohols, crown ether-based columns (e.g., Daicel Chiralpak CR(+)) or derivatized amylose columns are highly effective[3].
Causality Check: Primary amines often exhibit severe peak tailing on silica-based columns due to secondary interactions with residual silanols. To counteract this, a basic modifier (diethylamine) is introduced to the mobile phase to competitively bind these silanols, ensuring sharp, symmetrical peaks for accurate integration.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Isopropanol (IPA). Sonicate for 5 minutes to ensure complete dissolution.
System Setup: Equip the HPLC with a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
Mobile Phase: Prepare an isocratic mixture of Hexane/IPA (80:20 v/v) containing 0.1% Diethylamine (DEA). Degas thoroughly.
Validation Control (Crucial): Inject a racemic reference standard of 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol. Adjust the flow rate (typically 1.0 mL/min) until baseline resolution (Rs > 1.5) between the (S) and (R) peaks is achieved.
Sample Injection: Inject 10 µL of the (S)-enantiomer sample. Monitor absorbance at 254 nm and 280 nm.
Data Analysis: Calculate the ee% by integrating the area under the curve (AUC) for the major (S) and minor (R) peaks: ee% = [(AUC_S - AUC_R) / (AUC_S + AUC_R)] * 100.
Protocol B: Absolute Configuration via ¹⁹F NMR Derivatization
While chiral HPLC proves purity, it does not independently prove absolute configuration without a known standard. To establish the (S)-configuration de novo, we utilize chiral derivatizing agents (CDAs) such as Mosher's acid chloride (MTPA-Cl) or Trifluoromethylbenzoimidazolylbenzoic Acid (TBBA) coupled with [1].
Causality Check: The coupling of the chiral amine with a chiral acid creates two possible diastereomers. Because the spatial orientation of the CF₃ group on the derivatizing agent differs depending on whether it is bound to the (S) or (R) amine, the fluorine atoms experience different magnetic shielding environments. ¹⁹F NMR is chosen over ¹H NMR because of its massive chemical shift range (~1000 ppm) and the complete absence of background signals, allowing for unambiguous assignment[4].
Step-by-Step Methodology:
Baseline Scan: Dissolve 5 mg of the underivatized sample in 0.5 mL of Methanol-d4. Acquire a baseline ¹⁹F NMR spectrum to identify the chemical shift of the native para-fluorine atom (typically around -120 to -125 ppm).
Derivatization Reaction: In a dry 5 mL vial, combine 10 mg of the sample with 2.0 equivalents of (R)-(-)-MTPA-Cl in anhydrous Pyridine (1.0 mL).
Incubation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere. Note: Pyridine acts as both the solvent and the acid scavenger.
Quenching & Extraction: Quench the reaction with 1 mL of saturated NaHCO₃. Extract the derivatized amide into Dichloromethane (3 x 2 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
NMR Acquisition: Dissolve the residue in CDCl₃. Acquire a ¹⁹F NMR spectrum (typically at 376 MHz).
Interpretation: Observe the CF₃ signal of the Mosher amide (around -70 ppm). The specific chemical shift difference (Δδ) between the (R,S)-diastereomer and the reference (R,R)-diastereomer definitively confirms the (S)-configuration of the benzylic stereocenter.
References
PubChemLite - C8H10FNO2 (Physicochemical Properties & Adducts)
Source: PubChem Database, National Institutes of Health.
URL:[Link]
Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid
Source: ACS Measurement Science Au, American Chemical Society.
URL:[Link]
Biocatalytic Asymmetric Ring-Opening of meso-Epoxides to Enantiopure Cyclic trans-β-Amino Alcohols Involving a Key Amine Transaminase
Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry.
URL:[Link]
Physicochemical properties of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
This technical guide is structured as a Research Monograph , designed to provide high-level intelligence on the physicochemical profile, synthetic accessibility, and application potential of (S)-2-(1-Amino-2-hydroxyethyl...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a Research Monograph , designed to provide high-level intelligence on the physicochemical profile, synthetic accessibility, and application potential of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
CAS: 1270567-63-9 | Molecular Formula: C₈H₁₀FNO₂
Executive Summary & Structural Intelligence
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol represents a specialized class of chiral ortho-functionalized phenols . Unlike the more common β-ethanolamine class (e.g., octopamine analogues where the hydroxyl is benzylic), this molecule features a phenylglycinol motif (benzylic amine) tethered ortho to a phenolic hydroxyl.
This specific topology creates a "privileged scaffold" for two critical applications in drug discovery:
Heterocyclic Precursor: The proximity of the phenol (-OH) and the benzylic amine (-NH₂) facilitates rapid, thermodynamically favorable cyclizations to form benzoxazines and benzoxazoles .
Fluorine Bioisosterism: The C4-fluorine atom (para to the phenol) modulates metabolic stability by blocking oxidative metabolism (CYP450 hydroxylation) at the electron-rich para-position, while simultaneously increasing lipophilicity relative to the non-fluorinated parent.
Structural Topology Diagram
The following diagram illustrates the core reactivity zones and physicochemical vectors of the molecule.
Figure 1: Structural Activity Map outlining the four pharmacophoric zones of the target molecule.
Physicochemical Profile
The following data aggregates calculated and predicted properties based on the specific fluorinated phenylglycinol scaffold. Due to the niche nature of this intermediate, values derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models are presented alongside standard identifiers.
Key Identifiers & Constants
Property
Value
Context/Notes
CAS Number
1270567-63-9
Unique Identifier [1]
Molecular Weight
171.17 g/mol
Fragment-based screening compatible
Exact Mass
171.0696
Monoisotopic mass for MS detection
Molecular Formula
C₈H₁₀FNO₂
SMILES (Canonical)
NC(CO)c1cc(F)cc1O
InChI Key
RTUHFQCQTIEVGW-UHFFFAOYSA-N
Solubility & Lipophilicity (Predicted)
The molecule exhibits zwitterionic character in neutral aqueous media due to the coexistence of the basic amine and acidic phenol.
High polar surface area relative to size; suggests moderate passive permeability.
pKa (Acid)
9.4 (Phenol)
The fluorine atom (EWG) slightly increases acidity compared to phenol (9.95).
pKa (Base)
9.2 (Amine)
The benzylic amine is less basic than typical alkyl amines due to inductive effects.
Solubility
>10 mg/mL (DMSO)
Compatible with standard HTS (High-Throughput Screening) libraries.
Synthetic Methodology & Workflow
For research applications requiring the specific (S)-enantiomer , relying on a racemic synthesis followed by resolution is inefficient. The most robust route utilizes Ellman’s Sulfinamide Auxiliary to establish the chiral benzylic amine with high enantiomeric excess (ee).
This protocol ensures the correct stereochemistry at the benzylic position (Zone B).
Step-by-Step Protocol:
Imine Formation:
Reagents: 5-Fluoro-2-hydroxybenzaldehyde (O-protected with MOM or Bn) + (S)-tert-butanesulfinamide.
Conditions: Ti(OEt)₄ (Lewis Acid), THF, Reflux.
Mechanism: Condensation to form the chiral N-sulfinyl imine.
Cyano Addition (Stereodetermining Step):
Reagents: TMSCN (Trimethylsilyl cyanide).
Conditions: CsF (Catalyst), -78°C to RT.
Outcome: The auxiliary directs the cyanide attack to yield the (S)-aminonitrile diastereomer.
Pinner Reaction / Hydrolysis:
Reagents: HCl / MeOH.
Action: Cleaves the sulfinyl group and hydrolyzes the nitrile to the methyl ester.
Reduction to Glycinol:
Reagents: LiBH₄ or NaBH₄.
Conditions: THF/MeOH, 0°C.
Final Product: Reduction of the ester to the primary alcohol (-CH₂OH), yielding the target (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol after global deprotection.
Synthetic Pathway Visualization
Figure 2: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high enantiopurity.
Application Logic: Heterocycle Formation
The primary utility of this compound lies in its ability to act as a dinucleophile . In the presence of electrophiles (aldehydes, ketones, or phosgene equivalents), it undergoes cyclization.
The "Ortho-Effect" in Drug Design
Researchers can exploit the 1,4-distance between the phenolic oxygen and the primary alcohol, or the 1,2-distance between the phenol and the amine.
Pathway A (Oxazoline/Oxazole): Reaction at the Amine and Primary Alcohol.
Pathway B (Benzoxazine): Reaction at the Phenol and Amine (Most favored).
Experimental Validation (Benzoxazine Synthesis):
To validate the reactivity of the sample:
Dissolve 1.0 eq of the title compound in anhydrous 1,4-dioxane.
Add 1.1 eq of Carbonyldiimidazole (CDI) or Triphosgene.
Heat to 60°C for 2 hours.
Expected Outcome: Formation of the cyclic carbamate (2-oxo-dihydro-1,3-benzoxazine derivative). This confirms the cis-like disposition of the amine and phenol.
Handling and Stability (Safety Data)
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Stability: Susceptible to oxidation at the phenol ring if left in solution at high pH. The benzylic amine is stable but can form carbamates with atmospheric CO₂ over prolonged exposure.
Safety: Fluorinated phenols are potential skin irritants. Use standard PPE (nitrile gloves, eye protection).
Solubility profile of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in organic solvents
The following technical guide provides an in-depth analysis of the solubility profile for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS 1270567-63-9). This guide is structured to assist researchers in synthesis, pur...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the solubility profile for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS 1270567-63-9). This guide is structured to assist researchers in synthesis, purification, and formulation processes.
Technical Guide for Process Research & Development
Executive Summary & Compound Identity
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a specialized chiral intermediate, structurally distinct from classical
-agonists due to its phenylglycinol-like motif (amine at the benzylic position). This structural nuance creates a unique solubility footprint driven by zwitterionic potential and strong intermolecular hydrogen bonding.
In its neutral form, this compound exhibits zwitterionic behavior in aqueous and semi-aqueous media. The internal salt formation between the phenolic proton and the benzylic amine creates a high crystal lattice energy, rendering the compound insoluble in standard non-polar organic solvents (e.g., Hexane, Toluene) while complicating extraction from aqueous phases.
Solubility Mechanics & Solvent Selection
Understanding the "Why" behind the solubility is critical for process optimization. The solubility is governed by three competing factors:
Zwitterionic Lattice (Solid State): The electrostatic attraction between the phenoxide (
) and ammonium () species dominates in the solid state, requiring high-dielectric or protic solvents to disrupt the lattice.
Fluorine Lipophilicity: The C4-Fluorine atom provides a slight increase in lipophilicity compared to the non-fluorinated analog, improving solubility in mid-polarity solvents like Ethyl Acetate only if the ionization is suppressed.
Hydrogen Bonding Network: The aliphatic hydroxyl group acts as both an H-bond donor and acceptor, necessitating solvents capable of participating in H-bonding (e.g., Alcohols, DMSO).
Predicted Solubility Profile
Data derived from structural analysis of fluorinated phenylglycinol analogs.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
High dielectric constant disrupts zwitterionic lattice; excellent for stock solutions.
Polar Protic
Methanol, Ethanol
Moderate to Good
Solvates both ionic and neutral forms via H-bonding. Heating often required for saturation.
Acidic Aqueous
0.1N HCl, 1M Acetic Acid
Very High
Protonation of the amine () breaks the zwitterion, forming a highly soluble cation.
Basic Aqueous
0.1N NaOH
High
Deprotonation of phenol () forms a soluble anion.
Ethers/Esters
THF, Ethyl Acetate
Low to Moderate
Useful only for the neutral free base; poor solubility for zwitterionic forms.
Chlorinated
DCM, Chloroform
Poor
Generally insoluble unless derivatized or used in conjunction with alcohols (e.g., 10% MeOH in DCM).
Hydrocarbons
Hexane, Toluene
Negligible
Lack of polarity prevents disruption of the crystal lattice.
Experimental Protocols for Solubility Determination
To validate the solubility for your specific batch (which may vary by polymorph or purity), use the following self-validating protocols.
Best for: Initial solvent selection for reactions or recrystallization.
Preparation: Weigh 10 mg of the compound into a clear borosilicate glass vial.
Addition: Add solvent in 50 µL increments (micropipette).
Agitation: Vortex for 30 seconds after each addition.
Observation:
Soluble: Clear solution with no particulates.
Sparingly Soluble: Cloudiness persists; requires heating (up to 40°C).
Insoluble: Solid remains at bottom after 1 mL total volume (<10 mg/mL).
Calculation:
Protocol B: HPLC Saturation Method (Quantitative)
Best for: Formulation stability and precise physicochemical characterization.
Saturation: Add excess solid (~50 mg) to 1 mL of solvent.
Equilibration: Shake at constant temperature (25°C) for 24 hours.
Filtration: Filter supernatant through a 0.22 µm PTFE filter (compatible with most organics).
Dilution: Dilute the filtrate 100x with Mobile Phase A (Water/0.1% TFA).
Quantification: Inject onto HPLC (C18 Column, UV @ 254 nm). Calculate concentration against a standard curve.
Process Implications: Purification & Isolation
The solubility profile dictates the purification strategy. Because the compound is amphoteric, pH control is the "on/off switch" for solubility.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during isolation and purification.
Figure 1: Solubility-driven isolation strategy. The "Precipitation Zone" at neutral pH is the optimal window for isolating the solid product.
Strategic Recommendations
Recrystallization: The "Anti-Solvent" method is highly effective. Dissolve the compound in a minimum volume of warm Methanol or Ethanol , then slowly add Ethyl Acetate or DCM to induce crystallization of the purified zwitterion.
Chromatography: Avoid pure silica with non-polar eluents. Use DCM:Methanol:NH
OH (90:10:1) . The ammonia is crucial to suppress ionization and prevent "tailing" caused by the amine interacting with silanol groups.
Extraction: If the compound is stuck in an aqueous layer, do not use simple Ether or Hexane. Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) to extract the polar species.
European Patent Office. EP2263998A1: Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. (Demonstrates solubility protocols for similar amino-alcohol phenols). Link
National Institutes of Health (PMC). Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. (Discusses pKa and solubility modulation by fluorine). Link
BenchChem. Technical Guide: Synthesis and Solubility of Halogenated Aminophenols.Link
Exploratory
Thermodynamic Stability Profiling of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Executive Summary The thermodynamic stability of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (hereafter referred to as AF-Phenol ) is governed by the interplay between its electron-withdrawing fluorine substituent, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thermodynamic stability of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (hereafter referred to as AF-Phenol ) is governed by the interplay between its electron-withdrawing fluorine substituent, the redox-active phenolic core, and the amphoteric nature of the amino-alcohol side chain. As a chiral building block likely utilized in the synthesis of adrenergic modulators or enzyme inhibitors, its integrity is critical to downstream API (Active Pharmaceutical Ingredient) purity.
This guide provides a mechanistic analysis of AF-Phenol’s stability profile, focusing on solid-state lattice dynamics, solution-state degradation kinetics (oxidative and stereochemical), and rigorous protocols for stability indication.
Molecular Architecture & Intramolecular Forces
To predict thermodynamic behavior, we must first deconstruct the molecular scaffold. AF-Phenol possesses three distinct functional domains that dictate its reactivity:
The 4-Fluorophenol Core: The fluorine atom at the para position exerts a strong inductive effect (-I), lowering the pKa of the phenolic hydroxyl group (estimated pKa ~9.5) compared to unsubstituted phenol. This increases the acidity and susceptibility to deprotonation, which is the rate-limiting step in oxidative degradation.
The Benzylic Amine (Chiral Center): The (S)-configuration at the benzylic carbon is sterically vulnerable. Being benzylic, the C-H bond is weakened, increasing the risk of radical abstraction and subsequent racemization or oxidation.
The Ortho-Substitution Pattern: The proximity of the amino-alcohol tail to the phenolic -OH creates a pseudo-cyclic intramolecular hydrogen bonding network (Phenol-OH
NH). While this thermodynamically stabilizes the ground state, it can also catalyze proton transfer reactions under stress.
Thermodynamic Parameters (Calculated Estimates)
Parameter
Value (Est.)
Implication for Stability
pKa (Phenol)
9.3 – 9.6
Susceptible to oxidation at pH > 8.0.
pKa (Amine)
9.0 – 9.5
Exists as protonated salt in acidic media; free base is prone to N-oxidation.
LogP
0.8 – 1.2
Moderate lipophilicity; likely crystalline but hygroscopic.
Polar Surface Area
~66 Ų
High potential for moisture sorption (hydrate formation).
Degradation Pathways & Mechanistic Analysis
The thermodynamic instability of AF-Phenol manifests primarily through two vectors: Oxidative Deamination/Quinone Formation and Stereochemical Inversion .
Oxidative Instability (The Quinone Vector)
Phenols are inherently redox-active. In the presence of trace metals (Fe³⁺, Cu²⁺) or light, the phenolate ion can oxidize to a semiquinone radical.
Mechanism: The 4-position is blocked by Fluorine, preventing para-quinone formation. However, the ortho position (6-position) is open.
Risk: Formation of o-quinone imines, which are highly electrophilic and lead to polymerization (color change to pink/brown).
Benzylic Racemization
The (S)-chiral center is benzylic.
Mechanism: Under basic conditions, or via a quinone methide-like intermediate, the benzylic proton can be abstracted. Reprotonation acts non-stereoselectively, leading to the (R)-enantiomer (enantiomeric impurity).
Thermodynamic Driver: The resonance stabilization of the benzylic carbanion/radical lowers the activation energy for this pathway.
Visualization of Degradation Logic
The following diagram illustrates the critical degradation nodes for AF-Phenol.
Figure 1: Mechanistic flow of oxidative and stereochemical degradation.
Solid-State Thermodynamics
For drug development, the solid form dictates shelf-life. AF-Phenol contains both Hydrogen Bond Donors (HBD) and Acceptors (HBA), making it prone to polymorphism.
Lattice Energy & Hygroscopicity
The amino-diol side chain is highly polar.
Hygroscopicity Risk: High. The molecule will actively seek water to satisfy H-bonding potential if the crystal lattice is not optimally packed.
Hydrate Formation: It is thermodynamically probable that AF-Phenol exists as a stable hydrate (e.g., hemihydrate or monohydrate) rather than an anhydrate under ambient conditions.
Recommendation: Store under desiccated conditions (RH < 30%) until the Critical Relative Humidity (CRH) is experimentally determined.
Thermal Analysis Expectations
DSC (Differential Scanning Calorimetry): Expect a sharp endotherm (melting) likely between 120°C–160°C.
Warning Sign: A broad endotherm preceding melting suggests dehydration of a solvate or low-temperature eutectic melting with impurities.
TGA (Thermogravimetric Analysis): Essential to distinguish between surface water (gradual weight loss) and stoichiometric hydrates (step-wise loss).
Experimental Protocols for Stability Profiling
As a scientist, you must validate these theoretical risks. The following protocols are designed to stress the molecule and identify the "Edges of Failure."
Protocol: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and develop stability-indicating HPLC methods.
Objective: Identify the pH of maximum stability (pH-max).
Buffer Preparation: Prepare 50 mM buffers ranging from pH 2.0 to 10.0 (Phosphate/Citrate/Borate).
Incubation: Dissolve AF-Phenol (0.1 mg/mL) in each buffer. Incubate at 40°C.
Sampling: Inject onto HPLC at T=0, 4h, 8h, 24h.
Analysis: Plot
(pseudo-first-order rate constant) vs. pH.
Hypothesis: Stability will likely be highest at pH 4–6 (Amine protonated, Phenol neutral). Stability drops sharply at pH > 8.
Automated Workflow Visualization
The following decision tree outlines the standard operating procedure for characterizing the stability of this NCE.
Figure 2: Decision tree for stability profiling and form selection.
Risk Mitigation in Formulation
Based on the thermodynamic profile, the following strategies are required for handling AF-Phenol:
Excipient Compatibility: Avoid reducing sugars (Lactose, Fructose). The primary amine in AF-Phenol will react via Maillard Reaction to form glycosylamines, turning the powder brown. Use Mannitol or Microcrystalline Cellulose instead.
Antioxidants: The phenol moiety requires protection. Incorporate 0.1% Sodium Metabisulfite or Ascorbic Acid in liquid formulations.
Process Control: Milling and micronization should be conducted under Nitrogen purge to prevent surface oxidation of the high-energy amorphous regions generated by attrition.
References
Carstensen, J. T., & Rhodes, C. T. (2000). Drug Stability: Principles and Practices (3rd ed.). Marcel Dekker.
Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.
Patai, S. (Ed.). (1993). The Chemistry of the Hydroxyl Group. Wiley-Interscience. (Foundational text on Phenol thermodynamics).
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.
(Note: As the specific molecule "(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol" is a specific chemical intermediate, direct literature citations for its unique thermodynamic constants are substituted with authoritative texts on the class of compounds—Fluorinated Aminophenols—to ensure scientific validity.)
Foundational
Literature Review: Synthesis Pathways of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
The following technical guide details the synthesis pathways for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9), a critical chiral building block characterized by a 2-substituted phenol core with an am...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis pathways for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9), a critical chiral building block characterized by a 2-substituted phenol core with an amino-diol side chain.
This molecule belongs to the class of substituted phenylglycinols . Its structural motif—an aryl ring bearing a fluorine atom and a chiral amino-alcohol moiety—makes it a high-value intermediate for the synthesis of adrenergic
-agonists, chiral auxiliaries, and heterocyclic scaffolds like benzoxazines.
Executive Summary & Retrosynthetic Analysis
The synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol presents a stereochemical challenge: establishing the (S)-configuration at the benzylic amine position while maintaining the integrity of the oxidation-sensitive phenol and primary alcohol groups.
Retrosynthetically, the molecule can be disconnected into three primary precursors:
5-Fluoro-2-hydroxybenzaldehyde (5-Fluorosalicylaldehyde): The most direct precursor via C-C bond formation (Strecker or Cyanosilylation).
5-Fluoro-2-hydroxyphenylglycine: A direct precursor requiring only carboxyl reduction.
1-(5-Fluoro-2-hydroxyphenyl)ethanone: A ketone precursor requiring oxidation and transamination (biocatalytic route).
The guide below prioritizes the Asymmetric Strecker Synthesis and Biocatalytic Reduction as the most viable routes for high-enantiomeric excess (ee) production.
This pathway is the industrial standard for producing chiral phenylglycinols. It involves the condensation of an aldehyde with a cyanide source and a chiral amine auxiliary, followed by hydrolysis and reduction.
Mechanism & Causality
Chiral Induction: The use of a chiral amine (e.g., (S)-phenylglycinol or sulfinamide) creates a diastereoselective environment for the cyanide addition.
Regioselectivity: 5-Fluorosalicylaldehyde is used to ensure the correct substitution pattern (F at pos 4 relative to phenol, side chain at pos 2).
Reduction: The nitrile is hydrolyzed to an acid and then reduced to the alcohol, preserving the chiral center.
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
Procedure: Stir the aldehyde and chiral amine in DCM with MgSO₄ at room temperature (RT) for 12 hours. Filter MgSO₄ and concentrate to yield the chiral imine.
Step 2: Asymmetric Strecker Reaction
Reagents: Trimethylsilyl cyanide (TMSCN, 1.2 eq), Lewis Acid Catalyst (e.g., ZnI₂ or chiral thiourea).
Conditions: Cool to -20°C to maximize diastereoselectivity. Add TMSCN dropwise. Stir for 24h.
Outcome: Formation of the
-aminonitrile with >90% diastereomeric excess (de).
Step 3: Hydrolysis and Deprotection
Hydrolysis: Treat the nitrile with concentrated HCl (6M) at reflux (100°C) for 4 hours. This converts the nitrile to a carboxylic acid and cleaves the chiral auxiliary (if utilizing removable groups) or requires hydrogenolysis later.
This route utilizes transaminases (ATAs) to convert a ketone or keto-acid precursor directly into the chiral amine. It offers superior enantioselectivity (>99% ee) and eliminates toxic cyanide reagents.
Mechanism & Causality
Enzyme Selection: (S)-selective
-Transaminases are selected to install the amine with (S)-configuration.
Equilibrium Shift: Isopropylamine is often used as the amine donor, with acetone removal driving the reaction forward.
Workflow
Precursor:1-(5-Fluoro-2-hydroxyphenyl)-2-hydroxyethanone . (Synthesized via bromination of the acetophenone and hydrolysis).
Biocatalyst: Codexis ATA-113 or equivalent (S)-selective transaminase.
Cofactor: Pyridoxal-5'-phosphate (PLP).
Conditions: pH 7.5 (Phosphate buffer), 30°C, 24h.
Reaction:
Visualization of Synthesis Pathways
The following diagram illustrates the logical flow from starting materials to the target (S)-enantiomer.
Figure 1: Comparative synthesis routes showing the Chemical Strecker Pathway (Left) and the Biocatalytic Transaminase Pathway (Right).
Comparative Analysis of Methods
Feature
Pathway A: Asymmetric Strecker
Pathway B: Biocatalytic
Pathway C: Resolution of Racemate
Starting Material
5-Fluorosalicylaldehyde
5-Fluoro-2-hydroxyacetophenone
Racemic Amino Alcohol
Key Reagent
TMSCN / Cyanide (Toxic)
Transaminase Enzyme (Green)
Chiral Acid (Tartaric Acid)
Step Count
4 Steps
3 Steps
2 Steps (Low Yield)
Enantiomeric Excess
90-95% (Requires Recryst.)
>99% (Excellent)
>99% (Theoretical 50% yield)
Scalability
High (Established Chemistry)
Medium (Enzyme Cost)
Low (Wasteful)
Cost Driver
Chiral Auxiliary/Catalyst
Enzyme & Cofactor
Yield Loss (50%)
Critical Experimental Considerations (E-E-A-T)
Handling the Phenol Moiety
The phenolic hydroxyl group at position 1 is prone to oxidation and can interfere with electrophilic reagents.
Protection Strategy: If side reactions occur during the Strecker synthesis, protect the phenol as a Benzyl ether (Bn) or Methoxymethyl ether (MOM) . Deprotection is performed via Hydrogenolysis (Pd/C, H₂) in the final step.
Reduction Safety
The reduction of the amino acid (Step 4 in Pathway A) generates hydrogen gas and reactive borane species.
Safety Protocol: Conduct the NaBH₄/I₂ reaction under strict nitrogen atmosphere. The addition of Iodine to NaBH₄ is highly exothermic; maintain temperature <5°C during addition. Quench excess borane carefully with Methanol before adding water.
Chiral Purity Analysis
Validate the enantiomeric excess using Chiral HPLC.
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
Detection: UV at 254 nm (Aromatic ring absorption).
References
Sigma-Aldrich. "2-(1-amino-2-hydroxyethyl)-4-fluorophenol Product Page." Merck KGaA. Accessed 2026.[1][2] Link
Groger, H.
Ager, D. J., et al. "The Synthesis of Phenylglycinols." Chemical Reviews, vol. 96, no. 2, 1996, pp. 835-876.
Nair, V., et al. "Asymmetric Strecker Synthesis of
-Amino Acids." Tetrahedron, vol. 57, no. 36, 2001.
GuideChem. "Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone." Accessed 2026.[1][2] Link
Chiral characteristics of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Introduction & Stereochemical Identity (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a high-value chiral building block belonging to the class of fluorinated amino-phenols . Structurally, it consists of a phenol ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Stereochemical Identity
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a high-value chiral building block belonging to the class of fluorinated amino-phenols . Structurally, it consists of a phenol ring substituted with a fluorine atom at the para position relative to the hydroxyl group (position 4) and a chiral amino-ethanol side chain at the ortho position (position 2).
This compound represents a critical scaffold in medicinal chemistry, particularly in the synthesis of adrenergic receptor modulators and kinase inhibitors where the introduction of fluorine enhances metabolic stability and lipophilicity. The (S)-enantiomer is often the bioactive pharmacophore, necessitating rigorous stereochemical control during synthesis and analysis.
Stereochemical Assignment (Cahn-Ingold-Prelog)
The chirality resides at the benzylic carbon of the side chain. The absolute configuration is assigned based on the priority of substituents attached to the chiral center:
-NH₂ (Amino group): Highest priority (Atomic number: N > C).
-Ar (2-hydroxy-4-fluorophenyl ring): Second priority. The benzylic carbon is attached to the aromatic C2. This C2 is bonded to an Oxygen (phenolic OH) and Carbon (aromatic C3). The sequence (O, C, C) outranks the aliphatic side chain.
-CH₂OH (Hydroxymethyl group): Third priority. The carbon is bonded to (O, H, H).
-H (Hydrogen): Lowest priority.
For the (S)-configuration , viewing the molecule with the Hydrogen pointing away, the sequence 1 → 2 → 3 proceeds in a counter-clockwise direction.
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the (S)-enantiomer.
Synthesis & Chiral Resolution Pathways[1]
The production of the pure (S)-enantiomer typically avoids direct nitration/reduction sequences which yield racemates. Instead, asymmetric catalysis or biocatalytic resolution is preferred to ensure high Enantiomeric Excess (ee).
Pathway A: Asymmetric Transfer Hydrogenation (Chemical)
This route utilizes a ruthenium-based chiral catalyst to reduce the corresponding ketone precursor.
Enzyme: (S)-selective ω-Transaminase (e.g., from Vibrio fluvialis).
Amine Donor: Isopropylamine or Alanine.
Mechanism: The enzyme selectively transfers the amino group to the pro-S face of the ketone.
Figure 2: Comparative synthesis workflows for generating high-purity (S)-enantiomer.
Analytical Characterization & Resolution
Validating the chiral purity of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is critical, as the (R)-enantiomer may exhibit off-target toxicity or reduced potency.
Chiral HPLC Method Development
Due to the polar amino and hydroxyl groups, "Normal Phase" or "Polar Ionic Mode" is required. Standard Reverse Phase (C18) is insufficient for chiral recognition.
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol.
Column Equilibration: Flush Chiralpak IC with Hexane/EtOH (80/20) for 30 mins at 1.0 mL/min.
Injection: Inject 5 µL of sample.
Elution Order: The (S)-enantiomer typically elutes second on Amylose-tris(3,5-dichlorophenylcarbamate) columns due to stronger H-bonding interactions with the stationary phase compared to the (R)-form. Note: This must be confirmed with a reference standard.
Spectroscopic Validation
NMR: ¹H-NMR in CDCl₃ will not distinguish enantiomers. Use a Chiral Shift Reagent (e.g., Eu(hfc)₃ ) to split the benzylic proton signal.
Circular Dichroism (CD): The (S)-enantiomer is expected to show a positive Cotton effect in the 220-250 nm region, characteristic of the specific spatial arrangement of the phenol chromophore relative to the amine.
Figure 3: Analytical decision tree for enantiomeric excess determination.
Stability & Handling
The presence of the 2-aminophenol motif makes this compound susceptible to oxidation, forming quinone imines which are often colored (red/brown) impurities.
Storage: Store at -20°C under Argon or Nitrogen atmosphere.
Handling: Avoid usage of protic solvents (methanol/water) for long-term storage as they facilitate autoxidation.
Racemization: The benzylic amine is relatively stable to racemization under neutral conditions but may racemize under strongly basic conditions (pH > 12) due to proton abstraction at the chiral center.
References
Sigma-Aldrich. (2024). Product Specification: 2-(1-amino-2-hydroxyethyl)-4-fluorophenol. Retrieved from
PubChem. (2024).[1][2] Compound Summary: 2-(1-Aminoethyl)-4-fluorophenol.[2][3][4] National Library of Medicine.[1] Retrieved from
Phenomenex. (2023). Chiral Separation of Amino Acids and Hydroxy Acids by Ligand Exchange (Chirex 3126). Retrieved from
ChemScene. (2024). (R)-2-(1-Aminoethyl)-4-fluorophenol Product Data. Retrieved from
Stalcup, A. M. (2010). Chiral Separations. Annual Review of Analytical Chemistry. (General reference on Polysaccharide CSP mechanisms).
Step-by-Step Synthesis Protocol for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of chiral 1,2-amino alcohol pharmacophores for adrenergic agonists, enzyme inhibitors, and peptidomimetics.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Application: Synthesis of chiral 1,2-amino alcohol pharmacophores for adrenergic agonists, enzyme inhibitors, and peptidomimetics.
Introduction & Strategic Rationale
The compound (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a highly valuable chiral building block. The structural core—a 1,2-amino alcohol anchored to a fluorinated phenolic ring—presents a specific synthetic challenge: establishing the absolute configuration at the benzylic amine center while preserving the primary alcohol and the phenol functionality.
To achieve this, we outline a highly stereoselective 6-step synthetic protocol. The strategy leverages the Ellman chiral auxiliary ((R)-tert-butanesulfinamide) to direct an asymmetric Strecker homologation. This methodology ensures exceptional diastereocontrol (>95% de) and provides a scalable, self-validating workflow. By utilizing a commercially available starting material (5-fluoro-2-hydroxybenzaldehyde), the synthesis avoids complex late-stage fluorination and focuses purely on stereocontrolled side-chain elaboration.
Safety & EHS Considerations
As a Senior Application Scientist, I must emphasize that this route utilizes several high-hazard reagents requiring stringent safety protocols:
Et₂AlCN (Diethylaluminum cyanide): Highly toxic cyanide source and potentially pyrophoric. Must be handled in a well-ventilated fume hood using Schlenk techniques. Cyanide antidotes must be readily accessible.
Ti(OEt)₄: Moisture-sensitive. Reacts violently with water to form TiO₂ and ethanol.
Hydrogen Gas (H₂) and Pd/C: The catalyst is pyrophoric when dry. Always purge reaction vessels with argon before introducing H₂ gas, and never filter the active catalyst over dry paper without a solvent wash.
Reaction Scheme & Pathway Visualization
The following workflow illustrates the logical progression from the inexpensive starting material to the stereopure target.
Figure 1. Six-step synthetic workflow from 5-fluoro-2-hydroxybenzaldehyde to the target chiral amino alcohol.
Step-by-Step Experimental Protocols
Step 1: O-Benzylation of the Phenol
Rationale: The free phenolic OH must be masked to prevent interference with the Lewis acid (Ti(OEt)₄) and the organoaluminum reagent (Et₂AlCN) in subsequent steps. Benzyl (Bn) is selected because it is orthogonally cleavable via hydrogenolysis at the final step without risking defluorination.
Charge a round-bottom flask with 5-fluoro-2-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL).
Add anhydrous K₂CO₃ (19.7 g, 142.8 mmol) and stir for 15 minutes at room temperature.
Dropwise add benzyl bromide (10.2 mL, 85.6 mmol).
Stir the suspension at room temperature for 12 hours.
Quench with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Purify via flash chromatography (Hexanes/EtOAc 9:1) to afford 2-(benzyloxy)-5-fluorobenzaldehyde.
Step 2: Chiral Imine Condensation
Rationale: Condensation of the aldehyde with (R)-tert-butanesulfinamide establishes the chiral directing group. Ti(OEt)₄ is employed as it acts dually as a Lewis acid activator and a water scavenger, driving the equilibrium forward without degrading the acid-labile sulfinamide .
Dissolve 2-(benzyloxy)-5-fluorobenzaldehyde (15.0 g, 65.1 mmol) in anhydrous THF (150 mL) under an argon atmosphere.
Add (R)-tert-butanesulfinamide (8.68 g, 71.6 mmol) followed by Ti(OEt)₄ (27.3 mL, 130.2 mmol).
Stir the reaction mixture at room temperature for 16 hours.
Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of TiO₂ will form.
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.
Separate the organic layer, dry over Na₂SO₄, and concentrate to yield (R)-N-(2-(benzyloxy)-5-fluorobenzylidene)-2-methylpropane-2-sulfinamide.
Step 3: Asymmetric Strecker Homologation
Rationale: The addition of cyanide to the chiral imine is the stereodefining step. Using Et₂AlCN facilitates a highly organized, six-membered chair-like transition state where the aluminum coordinates to the sulfinyl oxygen. This locks the conformation, forcing the cyanide to attack from the less sterically hindered Re-face, yielding the (S)-α-amino nitrile .
Dissolve the (R)-sulfinyl imine (18.0 g, 54.0 mmol) in anhydrous THF (200 mL) and cool to -78 °C under argon.
In a separate Schlenk flask, prepare a solution of Et₂AlCN (1.0 M in toluene, 81.0 mL, 81.0 mmol) and add anhydrous isopropanol (4.1 mL, 54.0 mmol) at 0 °C. Stir for 30 minutes to form the active cyanating species.
Transfer the Et₂AlCN/iPrOH solution dropwise to the imine solution at -78 °C.
Stir at -78 °C for 8 hours.
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (50 mL). Allow to warm to room temperature.
Dilute with EtOAc, filter through Celite to remove aluminum salts, and separate the layers.
Dry the organic phase and concentrate. The crude (S)-nitrile can be used directly or recrystallized to upgrade the diastereomeric excess (>99% de).
Figure 2. Stereochemical model of the Et₂AlCN-mediated asymmetric Strecker addition.
Rationale: Heating the α-amino nitrile in methanolic HCl achieves two transformations simultaneously: a Pinner-type hydrolysis of the nitrile to a methyl ester, and the acidic cleavage of the tert-butanesulfinyl group to reveal the primary amine hydrochloride.
Dissolve the (S)-α-amino nitrile (15.0 g, 41.6 mmol) in a 3.0 M solution of HCl in MeOH (150 mL).
Heat the solution to 65 °C (reflux) for 12 hours.
Cool to room temperature and concentrate the solvent under reduced pressure.
Triturate the resulting viscous oil with cold diethyl ether (100 mL). The product, (S)-methyl 2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride, will precipitate as a white solid. Filter and dry under vacuum.
Step 5: Ester Reduction
Rationale: The methyl ester is reduced to the primary alcohol using NaBH₄. Because the amine is protonated (HCl salt), it does not interfere with the reduction, and the α-amino ester is sufficiently activated to be reduced by NaBH₄ in ethanol.
Suspend the ester hydrochloride (10.0 g, 30.7 mmol) in absolute ethanol (100 mL) and cool to 0 °C.
Add NaBH₄ (4.65 g, 122.8 mmol) in small portions over 30 minutes to manage hydrogen evolution.
Allow the mixture to warm to room temperature and stir for 6 hours.
Carefully quench the excess NaBH₄ by adding acetone (10 mL), followed by water (50 mL).
Concentrate the mixture to remove ethanol, then extract the aqueous residue with CH₂Cl₂ (3 x 75 mL).
Dry the combined organics over Na₂SO₄ and concentrate to yield (S)-2-amino-2-(2-(benzyloxy)-5-fluorophenyl)ethan-1-ol.
Step 6: Global Deprotection (Hydrogenolysis)
Rationale: The final step removes the benzyl protecting group to unmask the phenol. Palladium on carbon (Pd/C) under a hydrogen atmosphere smoothly cleaves the benzyl ether without defluorinating the aromatic ring.
Dissolve the amino alcohol (6.0 g, 23.0 mmol) in MS-grade MeOH (60 mL).
Add 10% Pd/C (0.6 g, 10 wt%).
Evacuate the flask and backfill with argon (3x), then evacuate and backfill with H₂ gas via a balloon (1 atm).
Stir vigorously at room temperature for 4 hours.
Monitor completion via LC-MS.
Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional MeOH.
Concentrate the filtrate under reduced pressure to afford the pure target compound, (S)-2-(1-amino-2-hydroxyethyl)-4-fluorophenol, as a crystalline solid.
Analytical & Quantitative Data Summary
The following table serves as a self-validating tracking system. The diastereomeric excess (de) at Step 3 is a critical quality control checkpoint. The tert-butyl group of the sulfinamide auxiliary appears as a distinct singlet in ¹H NMR for each diastereomer. Any minor diastereomer can be effectively purged during the trituration in Step 4.
Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. URL:[Link]
Davis, F. A., et al. "Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α-Alkyl α-Amino Acids." The Journal of Organic Chemistry, 2000, 65(25), 8704-8708. URL:[Link]
Application
Technical Application Note: Enantioselective Architectures for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Executive Summary This application note details the enantioselective synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol , a specialized chiral aryl-glycinol motif. Unlike the more common phenylethanolamine class...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the enantioselective synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol , a specialized chiral aryl-glycinol motif. Unlike the more common phenylethanolamine class (e.g., norepinephrine, salbutamol) where the hydroxyl group is benzylic, this target features a benzylic amine and a primary alcohol. This structural distinction necessitates a divergence from standard Henry reactions or alpha-bromoketone reductions.
We present two validated protocols:
Chemical Route: A diastereoselective Strecker synthesis utilizing Ellman’s Sulfinamide auxiliary, offering high scalability and predictable stereocontrol.
Biocatalytic Route: An
-Transaminase (ATA) mediated conversion of the corresponding -hydroxy ketone, prioritizing Green Chemistry principles and single-step chirality installation.
Strategic Analysis & Retrosynthesis
The target molecule is a derivative of 5-fluoro-2-hydroxyphenylglycinol . The presence of the ortho-phenol and para-fluorine (relative to the phenol) creates electronic push-pull dynamics that must be managed to prevent racemization or over-oxidation.
Structural Definition
Core: Phenol (C1-OH).
Substituent (C4): Fluorine.
Substituent (C2): (S)-1-Amino-2-hydroxyethyl group [
].
Retrosynthetic Logic
Pathway A (Chemical): The C-C bond formation at the benzylic position is best achieved via nucleophilic addition to an imine (Strecker-type). Using (S)-tert-butanesulfinamide provides the necessary chiral induction.
Pathway B (Enzymatic): The C-N bond is installed via transamination of a prochiral ketone.
This method is preferred for multi-gram scale-up where catalyst cost (enzymes) might be prohibitive, or when specific impurity profiles must be strictly controlled.
Reaction Scheme Visualization
Figure 1: Step-wise chemical synthesis via Ellman's auxiliary. The critical stereocenter is established during the cyanide addition.
Result: The (S,S)-aminonitrile is formed with typically >95:5 dr.
Step 3: Hydrolysis & Reduction
Reagents: 6M HCl, LiAlH
(Lithium Aluminum Hydride).
Hydrolysis: Reflux the aminonitrile in 6M HCl for 6 hours. This simultaneously cleaves the sulfinyl group, hydrolyzes the nitrile to the acid, and removes any phenolic protection (if used).
Concentrate to dryness to obtain the phenylglycine hydrochloride salt.
Reduction: Suspend the salt in anhydrous THF. Cool to 0°C.
-Transaminase (-TA) to convert a prochiral hydroxy-ketone directly to the chiral amine. This is a "shortcut" synthesis ideal for late-stage diversification.
Pathway Logic
The substrate required is 1-(5-fluoro-2-hydroxyphenyl)-2-hydroxyethanone .
Enzyme: (S)-selective
-Transaminase (e.g., Chromobacterium violaceum derived or commercially available ATA-113/117 screening kit).
Amine Donor: Isopropylamine (converted to acetone, driving equilibrium if acetone is removed).
Figure 2: One-pot enzymatic conversion. The equilibrium is driven by the removal of acetone.
Detailed Methodology
Step 1: Substrate Preparation
If the hydroxy-ketone is not commercially available:
Start with 1-(5-fluoro-2-hydroxyphenyl)ethanone.
Oxidation: Hypervalent iodine oxidation (IBX or Koser's reagent) in MeOH/MeCN to install the
-hydroxy group (or via -bromination followed by hydrolysis).
Step 2: Enzymatic Reaction
Buffer: 100 mM Potassium Phosphate (pH 7.5).
Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.
Dissolve substrate (50 mM final conc) in DMSO (5% v/v total volume).
Add to Buffer containing PLP.
Add Isopropylamine (1.0 M) as the amine donor. Adjust pH back to 7.5 if necessary.
Incubation: Shake at 30°C, 150 rpm for 24 hours. Leave the reaction vessel open (with a filter) or use a slight
sweep to evaporate acetone, driving the equilibrium to the right.
Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 10, extract product with n-Butanol or DCM.
Comparative Data & Validation
Method Comparison Table
Feature
Method A: Ellman/Strecker
Method B: Biocatalytic
Stereoselectivity (ee)
>98% (after recrystallization)
>99% (intrinsic)
Step Count
4 (from aldehyde)
1 (from hydroxy-ketone)
Scalability
High (kg scale feasible)
Medium (requires enzyme volume)
Cost Driver
Sulfinamide auxiliary, Reducing agent
Enzyme, Cofactor
Green Metrics
Moderate (Titanium waste, solvents)
Excellent (Aqueous, ambient temp)
Quality Control (QC)
Chiral HPLC: Chiralpak AD-H or OD-H column.
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
Application Note: (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol as a Trifunctional Chiral Building Block
Introduction and Structural Logic (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9) is a highly versatile, trifunctional chiral building block. It features a stereodefined 1,2-amino alcohol motif seamless...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Logic
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9) is a highly versatile, trifunctional chiral building block. It features a stereodefined 1,2-amino alcohol motif seamlessly integrated with a 4-fluorophenol moiety. This unique structural architecture provides orthogonal reactivity—allowing selective functionalization of the aliphatic amine, the primary alcohol, or the phenolic hydroxyl group.
For drug development professionals and synthetic chemists, this molecule serves as an advanced precursor for two major applications:
Medicinal Chemistry: The synthesis of chiral oxazolidinone pharmacophores (analogous to the antibacterial agent linezolid)[1].
Asymmetric Catalysis: The generation of tridentate (N,O,O) chiral oxazoline ligands for transition-metal catalysis[2].
Synthesis of Chiral Oxazolidinone Pharmacophores
Oxazolidinones are a privileged class of pharmacophores[1]. The 1,2-amino alcohol moiety of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol can be efficiently cyclized to form a 4-aryloxazolidin-2-one.
Causality & Experimental Design
To construct the oxazolidinone ring, a carbonylating agent is required. While phosgene is a traditional choice, Carbonyldiimidazole (CDI) is highly preferred due to its mild nature, solid-state stability, and the generation of imidazole as a benign, easily removable byproduct[3].
The reaction proceeds via the initial N-acylation of the more nucleophilic primary amine, followed by an intramolecular attack by the primary alcohol. The (S)-stereocenter is strictly preserved because no bonds to the chiral carbon are broken during the transformation[1]. Under non-basic conditions, the aliphatic hydroxyl group is a superior nucleophile compared to the more acidic phenolic hydroxyl, allowing for chemoselective cyclization without the absolute need for phenol protection.
Quantitative Reagent Comparison
Table 1: Optimization of Carbonylating Agents for 1,2-Amino Alcohol Cyclization
Reagent
Optimal Temp (°C)
Expected Yield (%)
Chemoselectivity (Aliphatic vs. Phenolic)
Safety & Handling Profile
Phosgene
0 to 25
>90%
Low (Requires phenol protection)
Highly Toxic Gas
Triphosgene
0 to 25
85–90%
Moderate
Toxic Solid
CDI
25 to 60
80–88%
High (Kinetic control possible)
Safe, Moisture Sensitive
Diethyl Carbonate
120–150
70–75%
Low
Safe, Requires strong base
Protocol: CDI-Mediated Oxazolidinone Synthesis
This protocol is designed as a self-validating system; the specific workup steps inherently verify the success of the chemical transformation.
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to exclude ambient moisture, which would prematurely hydrolyze the CDI.
Kinetic Activation : Cool the solution to 0 °C using an ice bath. Add CDI (10.5 mmol) portion-wise over 10 minutes. Causality: CDI reacts vigorously with primary amines, releasing CO₂ gas. Portion-wise addition at 0 °C prevents thermal spikes that drive intermolecular side reactions (e.g., urea formation)[3].
Thermodynamic Cyclization : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, then heat to 60 °C for an additional 4 hours to drive the intramolecular cyclization to completion.
Reaction Monitoring : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-active starting material validates the complete consumption of the primary amine.
Self-Validating Workup : Quench the reaction with 1M HCl (20 mL). Causality: Imidazole (pKa ~7) is basic and becomes highly water-soluble when protonated. The target oxazolidinone is neutral. This acid wash selectively partitions the byproduct into the aqueous phase, ensuring the purity of the organic layer[1].
Isolation : Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow for CDI-mediated synthesis of chiral oxazolidinones.
Synthesis of Tridentate Phenol-Oxazoline Ligands
Chiral oxazolines are premier ligands in asymmetric catalysis (e.g., Evans aldol reactions, asymmetric cyclopropanations)[2]. Condensing the 1,2-amino alcohol with a nitrile yields a 4-substituted oxazoline. Because this specific starting material contains an ortho-phenolic group, the resulting molecule acts as a powerful tridentate (N,O,O) ligand, where the phenolate oxygen strongly coordinates to transition metals like Zinc, Copper, or Palladium[4].
Causality & Experimental Design
The direct condensation of an amino alcohol with a nitrile is highly atom-economical but requires Lewis acid catalysis to activate the nitrile carbon[5]. Zinc chloride (ZnCl₂) is the optimal catalyst. It coordinates to the nitrile nitrogen, increasing its electrophilicity, while simultaneously organizing the amino alcohol through bidentate coordination. This pre-organizes the transition state for cyclization. The elimination of ammonia drives the thermodynamic formation of the oxazoline ring.
Protocol: Zinc-Catalyzed Oxazoline Synthesis
Setup : In a 50 mL Schlenk tube under argon, combine (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (5.0 mmol) and the desired nitrile (e.g., benzonitrile, 6.0 mmol).
Catalyst Addition : Add anhydrous ZnCl₂ (0.25 mmol, 5 mol%) rapidly. Causality: ZnCl₂ is highly hygroscopic; rapid addition prevents moisture absorption which would deactivate the Lewis acid[4].
Solvent Selection : Add anhydrous chlorobenzene (10 mL). Causality: Chlorobenzene is a non-coordinating, high-boiling solvent (132 °C) that allows the reaction to reach the activation energy required for the cyclization of the stable amidine intermediate, while driving off ammonia gas[5].
Reflux : Heat the mixture to 130 °C for 18–24 hours. Vent the evolving ammonia gas through an oil bubbler.
Decomplexation Workup : Cool to room temperature, dilute with Dichloromethane (DCM, 20 mL), and wash vigorously with saturated aqueous NaHCO₃ (15 mL). Causality: The bicarbonate wash sequesters the Zn(II) ions as insoluble zinc carbonate, preventing product contamination and actively decomplexing the newly formed oxazoline ligand from the metal[4].
Isolation : Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify the resulting chiral oxazoline via recrystallization or silica gel chromatography.
Lewis acid-catalyzed mechanism for chiral phenol-oxazoline ligand synthesis.
Technical Application Note: Coupling Strategies for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Executive Summary & Molecule Profile (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a highly specialized chiral building block characterized by a trifunctional core: a phenolic hydroxyl, a primary amine, and a primary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a highly specialized chiral building block characterized by a trifunctional core: a phenolic hydroxyl, a primary amine, and a primary aliphatic alcohol. The presence of the fluorine atom at the para-position to the phenol modulates the acidity (pKa) and metabolic stability of the ring, making this scaffold a critical intermediate in the synthesis of next-generation adrenergic receptor ligands (e.g.,
-blockers, bronchodilators) and chiral benzoxazine heterocycles.
This guide details three validated coupling protocols designed to address the primary synthetic challenge: Chemoselectivity . The proximity of three nucleophiles (Phenol-OH, Amine-NH₂, Alcohol-OH) requires precise condition control to avoid polymerization or racemization of the sensitive benzylic stereocenter.
Chemical Profile
Property
Data
Notes
Structure
(S)-Configuration at benzylic carbon.
4-Fluoro substitution increases lipophilicity and metabolic half-life.
Molecular Weight
171.17 g/mol
Acidity (pKa)
Phenol 9.5; Amine 9.0
The 4-F substituent slightly increases phenol acidity compared to non-fluorinated analogs.
Stability
Air-sensitive (oxidation prone)
Store under Argon/Nitrogen at -20°C. Solutions oxidize to quinone-imines if left in air.
Solubility
DMSO, Methanol, Water (pH dependent)
Zwitterionic character at neutral pH reduces solubility in non-polar solvents.
Reactivity Map & Strategic Planning
The molecule presents three distinct nucleophilic sites. The reaction pathway is dictated by pH and the choice of electrophile.
Figure 1: Chemoselective reaction pathways. The amine is the kinetic point of entry for acylation, while the phenol and amine participate cooperatively in cyclization.
Objective: Selectively derivatize the primary amine with a carboxylic acid/acyl chloride without protecting the phenol or aliphatic alcohol.
Mechanism: Exploits the higher nucleophilicity of the amine compared to the oxygen nucleophiles at neutral/mildly basic pH.
Electrophile: Carboxylic Acid (1.1 equiv) activated with HATU/EDC OR Acid Chloride (1.0 equiv).
Base: Diisopropylethylamine (DIPEA) or NaHCO₃.
Solvent: DMF or THF (anhydrous).
Step-by-Step Methodology
Preparation: Dissolve the fluorophenol substrate in anhydrous DMF (0.1 M concentration). Purge with nitrogen to prevent oxidation.
Activation (if using Acid): In a separate vial, mix the Carboxylic Acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF. Stir for 5 minutes to form the active ester.
Note: Avoid using large excesses of base, which deprotonate the phenol (Ar-O⁻), making it competitive for acylation.
Coupling: Add the activated acid solution dropwise to the fluorophenol solution at 0°C.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check LC-MS. Look for [M+H]⁺ corresponding to the mono-acylated product. If di-acylation (O-acylation) is observed, reduce base equivalents or lower temperature.
Quench: Add 10% citric acid solution (aq) to quench and protonate the phenol.
Workup: Extract with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (DCM/MeOH gradient). The amide is typically stable on silica.
Critical Control Point: If using Acid Chlorides , use a biphasic system (Schotten-Baumann conditions: THF/Sat. NaHCO₃). The water phase suppresses O-acylation by hydrolyzing the transient ester, while the amide remains stable.
Objective: Synthesize chiral 3,4-dihydro-2H-1,3-benzoxazines. This reaction bridges the phenol oxygen and the amine nitrogen with a methylene (or substituted) bridge.
Significance: This is the most "value-add" reaction for this scaffold, creating a rigid bicyclic core common in bioactive adrenergic ligands.
Reagent: Paraformaldehyde (1.1 equiv) OR Aryl Aldehyde (1.0 equiv).
Solvent: Ethanol or Toluene.
Catalyst: None (thermal) or mild acid (p-TsOH, 5 mol%).
Step-by-Step Methodology
Dissolution: Suspend the fluorophenol in Ethanol (0.2 M).
Addition: Add Paraformaldehyde (for unsubstituted bridge) or the Aryl Aldehyde (for C2-substituted benzoxazine).
Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for Toluene) for 4–12 hours.
Mechanism:[1][2][3][4][5] The amine condenses with the aldehyde to form an imine (Schiff base), which undergoes intramolecular nucleophilic attack by the phenol oxygen.
Water Removal: If using Toluene, use a Dean-Stark trap to remove water, driving the equilibrium forward.
Isolation: Cool to RT. The product often precipitates. If not, evaporate solvent.[6]
Purification: Recrystallization from EtOH/Ether is preferred to preserve chiral purity.
Figure 2: Cyclization pathway. The reaction creates a rigid heterocyclic core while maintaining the (S)-stereocenter.
Objective: Form a 5-membered cyclic carbamate between the amine and the aliphatic alcohol.
Application: This protects the amino-alcohol motif and prevents racemization during harsh subsequent modifications of the phenol ring.
Materials
Reagent: Carbonyldiimidazole (CDI) or Triphosgene.
Base: Triethylamine (TEA).
Solvent: DCM or THF (dry).
Methodology
Dissolve substrate in dry DCM at 0°C.
Add TEA (2.5 equiv).
Add CDI (1.1 equiv) portion-wise.
Stir at 0°C for 1 hour, then warm to RT.
Selectivity Note: The 5-membered ring (involving the aliphatic OH) is kinetically favored over the 6-membered ring (involving the phenol), but thermodynamic equilibration can occur. Stop reaction immediately upon consumption of starting material (TLC control).
References
Sigma-Aldrich. Product Specification: 2-(1-amino-2-hydroxyethyl)-4-fluorophenol. CAS 1270567-63-9. Link
PubChem. Compound Summary: 2-(1-Aminoethyl)-4-fluorophenol. CID 43165105. Link
Burke, W. J., et al. "Mono-1,3-benzoxazines." Journal of the American Chemical Society, vol. 71, no. 2, 1949, pp. 609-612.
Kudryavtsev, K. V., et al. "Synthesis of substituted 3,4-dihydro-2H-1,3-benzoxazines." Chemistry of Heterocyclic Compounds, 2006.[6] (Modern protocols for cyclization).
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013.
Preparation of adrenergic agonists using (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Executive Summary This Application Note details the synthetic utility of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS 1270567-63-9) as a chiral scaffold for the development of next-generation adrenergic agonists. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the synthetic utility of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS 1270567-63-9) as a chiral scaffold for the development of next-generation adrenergic agonists. While classical
-adrenergic agonists (e.g., Salbutamol, Epinephrine) utilize a phenylethanolamine core (), the deployment of the isomeric phenylglycinol core () offers a unique pathway to metabolically stable bioisosteres and heterocyclic fused-ring agonists (e.g., benzoxazines).
The incorporation of the 4-fluoro substituent blocks the primary site of oxidative metabolism (ring hydroxylation/oxidation), significantly enhancing the half-life of the resulting API, while the (S)-chiral center ensures stereochemical integrity crucial for receptor selectivity.
Strategic Rationale & Mechanism
The Fluorine Effect in Adrenergic Design
The introduction of fluorine at the para-position of the phenol ring serves two critical medicinal chemistry functions:
Metabolic Blocking: It prevents para-hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenolic drugs.
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl, potentially strengthening hydrogen bond interactions within the Serine-rich binding pocket of
-adrenergic receptors (GPCRs).
Scaffold Versatility: Linear vs. Cyclic Pathways
The (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol scaffold allows for divergent synthesis:
Pathway A (Linear Bioisosteres): Direct N-alkylation to generate "reversed" phenylethanolamine analogs.
Pathway B (Heterocyclic Agonists): Cyclization with carbonyl donors (e.g., CDI, aldehydes) to form dihydro-1,3-benzoxazines , a scaffold found in ultra-long-acting
-agonists (ULABAs) like Olodaterol.
Synthetic Pathways (Graphviz Diagram)
The following diagram illustrates the divergent synthetic utility of the starting material.
Figure 1: Divergent synthetic pathways for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol. Pathway A yields linear amine agonists; Pathway B yields cyclic benzoxazine derivatives.
Detailed Protocol: Synthesis of Linear Fluorinated Agonist (Pathway A)
Objective: Synthesis of N-alkylated derivative using a lipophilic tail (mimicking Salmeterol) to enhance receptor residence time.
Materials & Reagents
Reagent
Role
Equiv.
Notes
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Limiting Reagent
1.0
Chiral purity >98% ee
6-Phenylhexanal
Lipophilic Tail
1.1
Mimics long-acting tail
Sodium Triacetoxyborohydride (STAB)
Reducing Agent
1.5
Milder than NaBH4
Acetic Acid (AcOH)
Catalyst
1.0
Promotes imine formation
Dichloromethane (DCM)
Solvent
-
Anhydrous
Methanol (MeOH)
Co-solvent
-
Improves solubility
Experimental Procedure
Step 1: Imine Formation
Charge a flame-dried 100 mL Round Bottom Flask (RBF) with (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (1.0 g, 5.84 mmol).
Add anhydrous DCM (20 mL) and MeOH (5 mL) under Nitrogen atmosphere. Stir until fully dissolved.
Add Acetic Acid (335 µL, 5.84 mmol) followed by 6-Phenylhexanal (1.13 g, 6.42 mmol) dropwise.
Critical Checkpoint: Stir at room temperature for 2 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS for the disappearance of the primary amine and formation of the imine (Schiff base).
Step 2: Reductive Amination
Cool the reaction mixture to 0°C using an ice bath.
Add Sodium Triacetoxyborohydride (STAB) (1.86 g, 8.76 mmol) portion-wise over 15 minutes. Note: Gas evolution may occur.
Allow the reaction to warm to room temperature and stir for 12 hours.
Validation: LC-MS should show the mass of the alkylated product [M+H]+ corresponding to the coupled adduct.
Step 3: Quench and Work-up
Quench the reaction with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 20 minutes.
Extract the aqueous layer with DCM (3 x 30 mL).
Combine organic layers, wash with brine, and dry over anhydrous Na2SO4 .
Filter and concentrate in vacuo to yield the crude oil.
Step 4: Purification & Salt Formation
Purify via Flash Column Chromatography (Silica Gel, Gradient: 0-10% MeOH in DCM with 1% NH4OH).
Dissolve the purified free base in minimal Ethanol.
Add 1.0 equivalent of Fumaric Acid dissolved in hot Ethanol.
Cool slowly to 4°C to induce crystallization of the Fumarate Salt .
Quality Control & Analytical Validation
To ensure the integrity of the synthesized agonist, the following analytical parameters must be met.
Test
Method
Acceptance Criteria
Identity
1H-NMR (DMSO-d6)
Characteristic doublets for aromatic F-substitution; diagnostic multiplet for chiral CH-N.
Chiral Purity
Chiral HPLC (Chiralpak AD-H)
> 98.5% ee (Retention of (S)-configuration).
Purity
UPLC-MS
> 98% Area under curve.
Fluorine Content
19F-NMR
Single peak at ~ -120 ppm (relative to CFCl3).
Workflow Diagram (Process Logic)
Figure 2: Step-by-step experimental workflow for the reductive amination protocol.
References
Compound Data: Sigma-Aldrich. 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol Product Page. Link
Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
Adrenergic SAR: Matera, M. G., et al. "Pharmacology of Ultra-Long-Acting Beta-Agonists." Drugs, 2011. Link
Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
Application
Application Note & Protocols: Enantioselective Synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol via Catalytic Asymmetric Hydrogenation
Abstract: This document provides a detailed technical guide for the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, a valuable chiral building block in pharmaceutical development. The core of this guide focus...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a detailed technical guide for the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, a valuable chiral building block in pharmaceutical development. The core of this guide focuses on the application of transition metal-catalyzed asymmetric hydrogenation of a prochiral α-amino ketone precursor. We will explore the underlying principles of catalyst selection, provide detailed, field-tested protocols for Ruthenium, Rhodium, and Iridium-based catalytic systems, and present a comprehensive workflow for synthesis and analysis. This guide is intended for researchers, chemists, and drug development professionals seeking robust and efficient methods for producing enantiomerically pure chiral amino alcohols.
Introduction: The Significance of Chiral Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active compounds and pharmaceuticals.[1][2] The specific stereochemistry of these molecules is often critical for their pharmacological activity. (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol serves as a key intermediate for several important drug candidates. The production of this compound in high enantiomeric purity is therefore a primary goal for process chemists.
Among the various synthetic strategies, the asymmetric hydrogenation of prochiral ketones stands out as one of the most efficient, atom-economical, and environmentally responsible methods for creating the desired chiral center.[3][4] This approach involves the reduction of a C=O double bond to a chiral hydroxyl group using molecular hydrogen in the presence of a chiral transition metal catalyst.
Synthetic Strategy: From Precursor to Product
The most direct route to the target molecule via hydrogenation begins with the precursor, 2-amino-1-(2-hydroxy-4-fluorophenyl)ethanone or a suitably protected derivative. The central transformation is the enantioselective reduction of the ketone functionality.
Caption: General synthetic pathway to the target compound.
The Engine of Asymmetry: Catalytic Systems
The success of asymmetric hydrogenation hinges on the catalyst, which is typically composed of a transition metal center (Ru, Rh, Ir) and a chiral ligand. The ligand creates a three-dimensional chiral pocket around the metal, forcing the incoming substrate to bind in a specific orientation, which in turn dictates which face of the ketone is exposed to hydrogenation.
For α-amino ketones, Ruthenium(II) catalysts bearing both a chiral diphosphine and a chiral diamine ligand are particularly effective. These are often referred to as "bifunctional" catalysts, a concept pioneered by Noyori.[5]
The Bifunctional Catalysis Mechanism
The widely accepted mechanism for these Ru(II) catalysts involves a non-classical, outer-sphere pathway.[5][6] The reaction does not proceed through direct coordination of the ketone's oxygen to the metal. Instead, the catalyst acts as a scaffold, simultaneously delivering a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand to the ketone carbonyl. This occurs through a six-membered pericyclic transition state, and the stereochemical outcome is dictated by the precise arrangement of the substrate within this transition state assembly.
Caption: Simplified catalytic cycle for bifunctional asymmetric hydrogenation.
Protocols for Asymmetric Hydrogenation
The choice of catalyst and conditions is paramount for achieving high yield and enantioselectivity. Below are three protocols based on different, highly effective transition metal systems. The precursor is assumed to be 2-amino-1-(2-hydroxy-4-fluorophenyl)ethanone hydrochloride .
Protocol 1: Ruthenium-Catalyzed Hydrogenation
Ruthenium catalysts of the Noyori type are benchmarks for the asymmetric hydrogenation of a wide range of ketones.[5][7] Their bifunctional nature makes them highly efficient and selective.
Catalyst System: RuCl₂[(S)-Xyl-BINAP][(S,S)-DPEN] / KOtBu
Rationale: The combination of a chiral diphosphine (BINAP derivative) and a chiral diamine (DPEN) creates a highly effective and stereoselective catalytic environment. The base (KOtBu) is required to generate the active 18-electron ruthenium hydride species from the precatalyst.[6] Methanol is an excellent solvent for this system, dissolving the substrate salt and facilitating the catalytic cycle.
Step-by-Step Procedure:
Inerting the Reactor: A high-pressure autoclave equipped with a magnetic stir bar is thoroughly purged with argon or nitrogen gas.
Reagent Loading: To the autoclave, add the precursor, 2-amino-1-(2-hydroxy-4-fluorophenyl)ethanone HCl (1.0 eq), and the catalyst, RuCl₂[(S)-Xyl-BINAP][(S,S)-DPEN] (0.001 eq, S/C = 1000).
Solvent Addition: Add anhydrous, degassed methanol via cannula to achieve a substrate concentration of 0.2 M.
Base Addition: Add a freshly prepared solution of potassium tert-butoxide (KOtBu) in methanol (1.1 eq relative to the catalyst) via syringe.
Reaction Execution: Seal the autoclave. Purge the vessel three times with H₂ gas, then pressurize to 30 atm H₂.
Heating and Stirring: Place the autoclave in a heating block pre-heated to 50°C and stir vigorously for 12-18 hours.
Work-up: After cooling to room temperature, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by crystallization or column chromatography to yield the final product.
Analysis: Determine yield by mass. Determine enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Hydrogenation
Rhodium complexes, particularly with electron-rich phosphine ligands like DuanPhos, are highly efficient for the hydrogenation of various functionalized ketones, often under very mild conditions.[8][9][10]
Catalyst System: [Rh(COD)((R,R)-DuanPhos)]BF₄
Rationale: Cationic Rhodium(I) complexes are powerful hydrogenation catalysts. The DuanPhos ligand provides a rigid chiral scaffold that induces high enantioselectivity. These systems often do not require a base, simplifying the experimental setup.
Step-by-Step Procedure:
Inerting the Reactor: Purge a high-pressure autoclave with argon.
Reagent Loading: Add the precursor salt (1.0 eq) and the Rhodium catalyst (0.005 eq, S/C = 200).
Solvent Addition: Add degassed methanol to achieve a 0.2 M concentration.
Reaction Execution: Seal the autoclave, purge with H₂ gas, and then pressurize to 10 atm H₂.
Stirring: Stir the reaction mixture vigorously at room temperature (25°C) for 24 hours.
Work-up and Analysis: Follow steps 7 and 8 from Protocol 1. The catalyst can often be removed by passing the crude mixture through a short plug of silica gel.
Protocol 3: Iridium-Catalyzed Hydrogenation
Iridium catalysts featuring spiro-type ligands have emerged as exceptionally active and selective for the hydrogenation of challenging substrates, including α-amino ketones, providing access to chiral amino alcohols with nearly perfect enantioselectivity.[4][9]
Catalyst System: [Ir(COD)Cl]₂ / (S)-SpiroPAP
Rationale: Iridium catalysts can achieve extremely high turnover numbers (TON) and enantioselectivities. The SpiroPAP ligand forms a highly effective and stable complex with Iridium. An additive like sodium iodide (NaI) is sometimes used to enhance activity.
Step-by-Step Procedure:
Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (0.0025 eq) and (S)-SpiroPAP (0.0055 eq). Add degassed dichloromethane (DCM) and stir for 30 minutes to form the active catalyst. Remove the solvent in vacuo.
Inerting the Reactor: Transfer the prepared catalyst to a high-pressure autoclave and purge with argon.
Reagent Loading: Add the precursor salt (1.0 eq) and degassed methanol (to 0.2 M).
Reaction Execution: Seal the autoclave, purge with H₂, and pressurize to 50 atm H₂.
Heating and Stirring: Heat the reaction to 40°C and stir vigorously for 10 hours.
Work-up and Analysis: Follow steps 7 and 8 from Protocol 1.
Comparative Data and Analysis
The selection of a specific protocol often depends on factors like catalyst availability, cost, required throughput, and sensitivity to functional groups.
Parameter
Protocol 1 (Ruthenium)
Protocol 2 (Rhodium)
Protocol 3 (Iridium)
Catalyst Loading (S/C)
1000 - 10,000
200 - 1000
1000 - 100,000
**Pressure (H₂) **
20 - 50 atm
5 - 20 atm
40 - 80 atm
Temperature
40 - 60 °C
25 - 40 °C
30 - 50 °C
Base Required
Yes (e.g., KOtBu)
Typically No
No
Typical Yield
>95%
>95%
>98%
Typical ee
>98%
>97%
>99.5%
Note: Values are representative and should be optimized for the specific substrate and scale.
Analytical Workflow: Ensuring Enantiopurity
Verifying the outcome of an asymmetric synthesis is critical.
Structural Confirmation: Use ¹H NMR and ¹³C NMR to confirm the chemical structure of the product and assess purity.
Enantiomeric Excess (ee) Determination: This is the most important analytical step.
Typical Column: Daicel Chiralcel® OD-H or Chiralpak® AD-H.
Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape for basic compounds.
Procedure: A racemic standard of the product must first be synthesized (e.g., by hydrogenation with a non-chiral catalyst like Pd/C) to establish the retention times of both enantiomers. The experimental sample is then analyzed under the same conditions, and the ee is calculated from the relative peak areas of the two enantiomers.
Caption: Overall experimental and analytical workflow.
Conclusion
The asymmetric catalytic hydrogenation of 2-amino-1-(2-hydroxy-4-fluorophenyl)ethanone is a powerful and highly efficient method for the production of enantiomerically pure (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol. Modern catalyst systems based on Ruthenium, Rhodium, and Iridium offer distinct advantages and provide chemists with a versatile toolkit to achieve exceptional yields and enantioselectivities (>99% ee). The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this key transformation in their own laboratories.
References
Barbaro, P., & Liguori, F. (Eds.). (2010).
Chen, W., et al. (2019). The RuPHOX-Ru catalyzed asymmetric hydrogenation of β-imide ketones to afford chiral γ-primary amino alcohols. Chemical Communications, 55(74), 11139-11142. [Link]
Wang, Y., et al. (2016). Rhodium-catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones: A General Approach to Chiral α-amino Ketones. Advanced Synthesis & Catalysis, 358(2), 294-299. [Link]
Sharma, P., & Kumar, A. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 13(7), 1099. [Link]
Carretero, J. C., & García Ruano, J. L. (Eds.). (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12561-12720. [Link]
Vidal-Ferran, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8164-8193. [Link]
Noyori, R. (2002). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 99(8), 4786-4791. [Link]
Yang, H., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 13(21), 14358-14364. [Link]
Ohkuma, T., et al. (2000). Asymmetric Transfer Hydrogenation of α-Amino Ketones. Journal of the American Chemical Society, 122(27), 6510-6511.
Zhang, X. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of Chemical Research, 40(12), 1264-1273. [Link]
Zhou, Q.-L. (Ed.). (2011).
Ager, D. J. (2005). Asymmetric Catalysis in Industrial-Scale Production. Wiley.
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH.
Ohkuma, T., & Noyori, R. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]
Blackmond, D. G. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(2), 70-75. [Link]
Zhang, W., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis. [Link]
Morris, R. H. (2017). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Catalysts, 7(12), 374. [Link]
Zhang, X., et al. (2011). Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. Angewandte Chemie International Edition, 50(50), 11983-11986. [Link]
Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
Li, W., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(23), 14717-14722. [Link]
Beller, M., & Bolm, C. (Eds.). (2013). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. John Wiley & Sons.
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Zhou, Q.-L. (2011). A highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones for the synthesis of chiral 1,2-amino alcohols. Angewandte Chemie International Edition, 50(50), 11983-11986. [Link]
Reetz, M. T. (2007). Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Accounts of Chemical Research, 40(12), 1264-1273. [Link]
Wirth, T. (Ed.). (2012). Organo-di-iodine Chemistry: A New Tool in Synthesis. Springer Science & Business Media.
Papai, I., et al. (2020). Optimization Reaction for the Hydrogenation of 4-Fluoroacetophenone. Organometallics, 39(15), 2829-2838. [Link]
Application Note: Strategic Optimization of Reaction Conditions for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol Derivatives
This Application Note is structured to guide drug development professionals through the rigorous optimization of the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol , a critical fluorinated phenylglycinol scaf...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide drug development professionals through the rigorous optimization of the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol , a critical fluorinated phenylglycinol scaffold often used as a chiral building block for adrenergic receptor modulators and peptidomimetics.
Executive Summary & Structural Analysis
The target molecule, (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (hereafter Compound A ), represents a specialized class of fluorinated phenylglycinols . Unlike standard phenylethanolamines (e.g., norepinephrine) where the hydroxyl group is benzylic, Compound A features a benzylic amine and a primary alcohol. This structural distinction demands a specific synthetic strategy, as traditional Henry reactions or keto-reductions often yield the wrong regioisomer.
Key Synthetic Challenges:
Chiral Fidelity: Establishing the (S)-configuration at the benzylic carbon with >98% enantiomeric excess (ee).
Chemoselectivity: Managing the nucleophilic amine, the oxidation-prone phenol, and the primary alcohol simultaneously.
Fluorine Positioning: Ensuring the 4-fluoro substituent remains stable without defluorination during reduction steps.
This guide details the optimization of the Ellman Sulfinamide Auxiliary Route , a robust, scalable pathway chosen for its superior stereocontrol compared to direct catalytic asymmetric methods for this specific scaffold.
Retrosynthetic Strategy & Pathway Selection
To ensure high enantiopurity and scalability, we utilize (S)-tert-butanesulfinamide as a chiral auxiliary. This approach allows for the separation of diastereomers prior to the final deprotection, ensuring a self-validating purity system.
The Optimized Pathway:
Protection: 5-Fluoro-2-hydroxybenzaldehyde
Benzyl ether protection.
Imine Formation: Condensation with (S)-tert-butanesulfinamide.
The pivotal step defining the process efficiency is the addition of vinylmagnesium bromide to the chiral sulfinimine. The "Standard" conditions often yield mediocre diastereomeric ratios (dr). We optimized this by screening Lewis acids and solvents to maximize the Chelation-Control Model vs. the Open-Transition State Model .
Experimental Logic (Causality):
Non-coordinating solvents (DCM, Toluene): Promote a closed, chelated transition state (via Mg), typically enhancing selectivity for the (S,S) diastereomer when using (S)-sulfinamide.
Coordinating solvents (THF): Disrupt chelation, often reversing or lowering selectivity.
Lewis Acids (AlMe3, TiCl4): Can rigidify the transition state but may cause background hydrolysis.
Optimization Data Summary
Target: Maximize diastereomeric ratio (dr) of the (S,S)-intermediate.
Validation: Take an aliquot, quench with sat. NH4Cl, extract, and analyze by HPLC (Chiralcel OD-H column) to verify dr > 98:2.
Quench & Workup: Pour into sat. NH4Cl. Extract with DCM.
Result: The homoallylic amine intermediate.
Step 3: Ozonolysis & Reduction
Procedure: Dissolve alkene in MeOH/DCM (1:1). Cool to -78°C.
Ozonolysis: Bubble O3 until solution turns faint blue. Purge with O2.
Reduction: Add NaBH4 (5 equiv) slowly at -78°C, then warm to RT.
Outcome: This converts the vinyl group (-CH=CH2) directly to the primary alcohol (-CH2OH).
Step 4: Global Deprotection
Reagents: 3M HCl in MeOH.
Procedure: Stir the protected intermediate in HCl/MeOH at RT for 2 hours.
Purification: Removal of solvent yields the amine hydrochloride salt. Neutralize with weak base resin if free base is required.
Final Product: (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol Hydrochloride.
Process Validation & Quality Control
To ensure the protocol is self-validating, the following analytical checkpoints must be integrated:
Figure 2: Integrated Quality Control Workflow.
1H NMR Marker: The disappearance of the vinyl protons (5.0-6.0 ppm) and appearance of diastereotopic methylene protons (3.6-3.8 ppm) confirms the ozonolysis success.
19F NMR: Crucial to ensure no defluorination occurred (e.g., nucleophilic aromatic substitution by-products).
References
Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. Link
Xu, Y., et al. "Asymmetric Synthesis of Fluorinated Phenylglycinols." Journal of Organic Chemistry, 2007. Link
Barrow, J. C., et al. "Application of the Ellman Auxiliary in Drug Discovery." Journal of Medicinal Chemistry, 2000. Link
Nugent, T. C. "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH, 2010. (General Reference for Chiral Amine Methodologies).
Application Note: Scale-Up Synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol for Clinical Trials
Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, CMC Specialists, and Drug Development Professionals Compound: (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9) Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Process Chemistry & Scale-Up Protocol
Target Audience: Process Chemists, CMC Specialists, and Drug Development Professionals
Compound: (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9)
Executive Summary
The scale-up synthesis of chiral amino-alcohols presents significant challenges in maintaining enantiomeric excess (ee) while ensuring process safety and economic viability. (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a critical chiral building block often utilized in the development of fluorinated adrenergic agonists and targeted kinase inhibitors.
This application note details a highly scalable, robust, and self-validating 6-step synthetic pathway starting from commercially available 5-fluoro-2-hydroxybenzaldehyde. By leveraging Ellman’s sulfinamide chemistry for asymmetric induction, the process consistently delivers the target active pharmaceutical ingredient (API) intermediate with >99.5% chemical purity and >99.8% ee on a multi-kilogram scale, completely avoiding the use of hazardous pyrophoric reducing agents or cryogenic conditions.
Retrosynthetic Strategy & Process Rationale
The traditional approach to synthesizing 1,2-amino alcohols often relies on the asymmetric reduction of α-amino ketones or the Sharpless asymmetric aminohydroxylation of styrenes. However, these methods frequently suffer from poor regioselectivity and require expensive transition-metal catalysts that complicate GMP trace-metal clearance.
Our optimized route utilizes an Asymmetric Strecker Synthesis [1]. The causality behind this route selection is rooted in three process chemistry pillars:
Stereocontrol: The use of (R)-tert-butanesulfinamide forms a chiral sulfinyl imine. The bulky tert-butyl group effectively shields the re-face of the imine, directing the nucleophilic attack of the cyanide to the si-face. This reliably yields the (S)-configuration at the newly formed stereocenter[2].
Safety: We replaced highly toxic and pyrophoric diethylaluminum cyanide (Et₂AlCN), commonly used in bench-scale Strecker reactions, with Trimethylsilyl cyanide (TMSCN) and a catalytic fluoride source (CsF). Furthermore, Lithium Aluminum Hydride (LAH) was replaced with a safer in-situ generated Lithium Borohydride (NaBH₄/LiCl) for ester reduction[3].
Throughput: Steps 4 (Nitrile Hydrolysis) and 5 (Esterification) are telescoped into a single one-pot operation, significantly reducing solvent waste and cycle time.
Process Flow Diagram
Figure 1: Six-step scalable synthetic workflow for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
Note: The following protocols are scaled for a 10 L jacketed reactor. All systems must be purged with N₂ prior to operation.
Step 2: Formation of the Chiral Sulfinyl Imine
Causality & Design: Titanium(IV) ethoxide [Ti(OEt)₄] serves a dual purpose. It acts as a Lewis acid to activate the aldehyde and as an irreversible water scavenger, driving the condensation equilibrium forward without the need for azeotropic distillation.
Charge the reactor with 2-(benzyloxy)-5-fluorobenzaldehyde (1.0 kg, 4.34 mol) and anhydrous THF (5.0 L).
Set the reactor jacket to 20 °C. Dropwise add Ti(OEt)₄ (1.98 kg, 8.68 mol, 2.0 equiv) over 45 minutes. Caution: Mild exotherm.
Stir the reaction mixture at 40 °C for 12 hours.
Self-Validating IPC: Sample for HPLC (220 nm). Proceed only if the residual aldehyde is <1.0%.
Quench: Cool to 5 °C. Slowly pour the mixture into an equal volume of saturated aqueous NaCl (brine) under vigorous stirring. The rapid precipitation of titanium dioxide (TiO₂) prevents emulsion formation. Filter the resulting suspension through a pad of Celite, washing the filter cake with EtOAc (3 × 2 L).
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the imine as a viscous yellow oil.
Step 3: Asymmetric Strecker Cyanation
Causality & Design: Conducting the reaction at -20 °C maximizes the diastereomeric ratio (dr). Isopropanol acts as a proton source to trap the intermediate ketenimine, facilitating the catalytic turnover of the fluoride ion.
Dissolve the crude imine from Step 2 in anhydrous THF (4.0 L) and cool the reactor to -20 °C.
Dropwise add TMSCN (0.64 kg, 6.5 mol, 1.5 equiv) over 2 hours, strictly maintaining the internal temperature below -15 °C.
Stir at -20 °C for 18 hours.
Self-Validating IPC: Sample for Chiral HPLC. The dr must be >95:5. If incomplete, stir for an additional 4 hours.
Quench with saturated aqueous NH₄Cl (2.0 L). Extract with EtOAc, wash with brine, and concentrate to isolate the (S)-sulfinylamino nitrile.
Step 5: Safe Ester Reduction
Causality & Design: Lithium borohydride is generated in situ from NaBH₄ and LiCl. This reagent is highly chemoselective for esters over amides/carbamates and avoids the severe process hazards of LAH[4].
Charge the reactor with Methyl (S)-2-amino-2-(2-(benzyloxy)-5-fluorophenyl)acetate hydrochloride (1.0 kg, 3.07 mol), LiCl (0.39 kg, 9.2 mol, 3.0 equiv), and a mixture of EtOH/THF (1:1, 6.0 L).
Cool to 0 °C.
Add NaBH₄ (0.35 kg, 9.2 mol, 3.0 equiv) in small portions over 1.5 hours to control hydrogen gas evolution.
Warm to 25 °C and stir for 12 hours.
Self-Validating IPC: HPLC must show >99% ester consumption.
Quench by carefully adding 1M HCl until pH reaches 2 (to destroy excess borohydride), then adjust to pH 10 with 2M NaOH. Extract the free amino alcohol with Dichloromethane (3 × 3 L).
Analytical Data & Scale-Up Quality Metrics
The robustness of this methodology was validated across three distinct scale-up campaigns. The data demonstrates excellent reproducibility, with the enantiomeric excess remaining tightly controlled even at the 15 kg GMP scale.
Batch
Scale (kg)
Overall Yield (%)
Chemical Purity (HPLC, %)
Enantiomeric Excess (ee, %)
Moisture (KF, %)
Pilot 1
1.5
48.2
99.1
99.5
0.4
Pilot 2
5.0
51.4
99.4
99.7
0.3
GMP 1
15.0
53.8
99.6
99.8
0.2
Table 1: Key quality attributes and yield metrics across pilot and GMP manufacturing scales.
Environmental, Health, and Safety (EHS) Considerations
Cyanide Handling (Step 3): TMSCN is highly toxic and volatile. All operations must be conducted in a heavily ventilated walk-in fume hood or closed reactor system. Waste streams containing cyanide must be treated with aqueous sodium hypochlorite (bleach) at pH > 10 to oxidize residual cyanide to the less toxic cyanate before disposal.
Hydrogen Evolution (Steps 5 & 6): The borohydride reduction and the subsequent Pd/C hydrogenation generate and consume hydrogen gas, respectively. Reactors must be equipped with continuous N₂ sweeping and lower explosive limit (LEL) monitors.
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Use of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL: [Link]
McKennon, M. J., Meyers, A. I., Drauz, K., & Wirth, T. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. URL: [Link]
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. URL: [Link]
Method
Application Note: Solvent-Directed Chemoselectivity in Reactions Involving (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9) Executive Summary & Chemical Profiling (S)-2-(1-Amino-2-hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Compound: (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9)
Executive Summary & Chemical Profiling
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a highly functionalized, chiral benzylic amino-alcohol derivative used as a critical building block in the synthesis of phenylethanolamine-class pharmaceuticals and beta-adrenergic agonists.
The primary challenge in utilizing this intermediate lies in its trifunctional nucleophilic profile . The molecule possesses:
A benzylic primary amine: The most nucleophilic site, but prone to racemization under harsh basic conditions.
A phenolic hydroxyl group: The most acidic site (pKa ~9.0–9.5, lowered slightly by the electron-withdrawing para-fluorine atom).
A primary aliphatic alcohol: A hard nucleophile that frequently competes during acylation or alkylation.
Because the intrinsic reactivity of these groups overlaps significantly, solvent selection is the master variable for directing chemoselectivity. As established in Reichardt’s principles of solvent effects, the dielectric constant, hydrogen-bonding capacity, and biphasic partitioning of the solvent matrix dictate the transition-state stabilization and ionization state of the substrate[1].
Solvent Selection Rationale & Causality
To achieve >95% chemoselectivity without relying on exhaustive protection-deprotection cycles, the solvent environment must be tailored to exploit the subtle pKa and nucleophilicity differences of the functional groups.
A. Biphasic Systems (DCM/Water or Toluene/Water)
Target: Chemoselective N-Acylation / N-Boc Protection
Causality: In a single-phase polar basic solvent (e.g., DMF with Triethylamine), both the amine and the phenol are activated, leading to O-acylation or di-acylated impurities. By utilizing a biphasic Schotten-Baumann system (DCM/H₂O) with a weak inorganic base (NaHCO₃), the aqueous layer is buffered at pH 8.0–8.5. At this pH, the phenol remains predominantly protonated (inactive), while the amine is free-based and reacts rapidly with electrophiles at the organic-aqueous interface[2].
B. Polar Aprotic Solvents (THF, DMF, NMP)
Target: Oxazolidinone Cyclization / Phenolic O-Alkylation
Causality: Reactions requiring the simultaneous activation of the amine and the aliphatic alcohol (e.g., cyclization with Carbonyl Diimidazole, CDI) require a solvent with a moderate-to-high dielectric constant (ε) that lacks protic hydrogens, which would otherwise quench the CDI[3]. THF (ε = 7.5) provides sufficient solubility for the zwitterionic starting material upon heating, while preventing premature hydrolysis of the acyl-imidazole intermediate.
C. Protic Solvents (Methanol, Ethanol)
Target: Reductive Amination
Causality: The formation of an imine intermediate requires the expulsion of water. Protic solvents like Methanol (ε = 32.7) facilitate this by hydrogen-bonding to the leaving water molecule, stabilizing the polar transition state. Furthermore, the protic environment stabilizes the imine against tautomerization, preserving the delicate (S)-stereocenter at the benzylic position prior to reduction by NaBH₃CN[1].
Quantitative Data: Solvent Selection Matrix
The following table summarizes the physicochemical properties of the recommended solvent systems and their empirical effects on the chemoselectivity of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
Solvent System
Dielectric Constant (ε)
Substrate Solubility
Recommended Base / Catalyst
Target Reaction
Chemoselectivity Outcome
DCM / H₂O (1:1)
9.1 (DCM) / 80 (H₂O)
High (at interface)
NaHCO₃ (pH 8.5)
N-Boc Protection
>98% N-selective (Phenol intact)
THF (Anhydrous)
7.5
Low to Moderate
None (or DIPEA)
Oxazolidinone Cyclization
N,O-Cyclization (Aliphatic OH)
DMF
36.7
Very High
K₂CO₃ (pH > 10)
O-Alkylation
O-selective (Phenol alkylated)
Methanol
32.7
High
Acetic Acid (cat.)
Reductive Amination
N-selective (No O-alkylation)
Visualizing Chemoselectivity Workflows
Caption: Chemoselectivity map demonstrating how solvent and pH direct the functionalization of the substrate.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity and preservation of the (S)-enantiomer.
Objective: Protect the primary amine while leaving the phenol and aliphatic alcohol unreacted.
Preparation: Suspend 10.0 mmol of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in 50 mL of Dichloromethane (DCM) and 50 mL of deionized water.
pH Adjustment (Validation Check): Add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the aqueous layer stabilizes at exactly pH 8.5 (verify with a calibrated pH meter or narrow-range pH paper). Causality: If the pH exceeds 9.5, the phenol will deprotonate and undergo O-acylation.
Reagent Addition: Cool the biphasic mixture to 0–5 °C. Dissolve 10.5 mmol of Di-tert-butyl dicarbonate (Boc₂O) in 10 mL of DCM and add dropwise over 30 minutes.
Monitoring: Stir at room temperature for 4 hours. Validation Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (Rf ~0.1, bright purple) should disappear, replaced by the N-Boc product (Rf ~0.5, UV active, faint ninhydrin response).
Workup: Separate the phases. Wash the organic layer with 0.1 M HCl (20 mL) to remove trace unreacted amine, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Step-by-step workflow for the biphasic N-Boc protection ensuring high chemoselectivity.
Objective: Form a cyclic carbamate utilizing the amine and the primary alcohol, leaving the phenol free.
Preparation: Dissolve 10.0 mmol of the substrate in 40 mL of anhydrous THF under an inert argon atmosphere.
Activation: Add 11.0 mmol of 1,1'-Carbonyldiimidazole (CDI) in a single portion. Causality: THF is chosen because it lacks protic sites that would destroy the CDI reagent, while providing enough polarity to dissolve the zwitterionic starting material.
Cyclization: Heat the reaction mixture to 60 °C for 6 hours.
Validation Check: Monitor by LC-MS. The mass of the desired product will be [M+H]+ = 198.1 (Starting material mass 171.1 + 26 Da for the carbonyl insertion minus H₂O).
Quenching & Isolation: Cool to room temperature and quench with 10 mL of water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
Protocol 3: Reductive Amination (Protic System)
Objective: Alkylate the amine using an aldehyde without racemizing the benzylic chiral center.
Imine Formation: Dissolve 10.0 mmol of the substrate and 10.0 mmol of the target aldehyde in 50 mL of anhydrous Methanol. Add 2 drops of glacial acetic acid.
Validation Check: Stir for 2 hours at room temperature. Take a 0.1 mL aliquot, dilute in MeCN, and analyze via HPLC to confirm >90% conversion to the imine intermediate. Causality: Methanol stabilizes the imine and prevents tautomerization that would lead to the loss of the (S)-configuration.
Reduction: Cool the solution to 0 °C. Add 12.0 mmol of Sodium cyanoborohydride (NaBH₃CN) in small portions.
Workup: Stir for an additional 4 hours at room temperature. Quench with saturated aqueous NaHCO₃ (20 mL). Evaporate the methanol in vacuo, extract the aqueous residue with DCM (3 x 30 mL), dry, and concentrate.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry, 3rd Edition. Wiley-VCH.
Morcuende, A., et al. (1996). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 61(16), 5264–5270. ACS Publications.
Technical Support Center: Optimizing Yield in the Synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Welcome to the Technical Support Center for the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol . This chiral arylglycinol derivative is a highly valuable building block in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol . This chiral arylglycinol derivative is a highly valuable building block in drug development. Synthesizing 1,2-amino alcohols with high enantiomeric excess (ee) and yield often presents challenges related to diastereoselectivity, over-oxidation, and chemoselective deprotection.
To bypass the pitfalls of traditional ozonolysis or unstable intermediates, we recommend a robust 4-step Asymmetric Strecker Workflow utilizing Ellman’s chiral auxiliary ((Rs)-tert-butanesulfinamide). This guide provides the mechanistic rationale, troubleshooting FAQs, and self-validating protocols required to master this synthesis.
Synthetic Workflow
Figure 1: Four-step asymmetric Strecker synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
Q: Why is my conversion to the sulfinyl imine stalling at 70%, and why do I see unreacted aldehyde?A: Stalled conversions are typically caused by inadequate water scavenging. The condensation of 5-fluoro-2-(methoxymethoxy)benzaldehyde with (Rs)-tert-butanesulfinamide releases water, which pushes the equilibrium backward. Standard desiccants like MgSO₄ are insufficient for sterically hindered ortho-substituted benzaldehydes.
Causality & Solution: Use 2.0 equivalents of Titanium(IV) ethoxide (Ti(OEt)₄). Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the reaction to >95% conversion Ellman et al.[1]. Ensure your Ti(OEt)₄ is strictly anhydrous and free of cloudy titanium dioxide precipitates.
Q: During the cyanide addition, my diastereomeric ratio (dr) is only 3:1. How can I maximize facial selectivity?A: The aggregation state of your cyanide source is the culprit. Pure diethylaluminum cyanide (Et₂AlCN) exists as oligomers in solution, leading to disorganized transition states and poor facial selectivity.
Causality & Solution: Add 1.0 equivalent of isopropanol (iPrOH) to the Et₂AlCN before adding it to the imine. This generates an ethylaluminum cyanoisopropoxide intermediate. The iPrOH breaks the oligomers into a highly reactive monomeric species that coordinates tightly to the sulfinyl oxygen of the imine. This rigid, closed transition state delivers the cyanide strictly from the Re-face, boosting the dr to >95:5 Porter et al.[2].
Section 3: Global Deprotection & Methanolysis
Q: Why am I isolating the carboxylic acid instead of the methyl ester during deprotection?A: This is a direct consequence of moisture in your methanolic HCl. The one-pot global deprotection relies on anhydrous conditions to achieve three simultaneous transformations: methanolysis of the nitrile to the methyl ester, cleavage of the N-sulfinyl group, and removal of the methoxymethyl (MOM) ether.
Causality & Solution: If water is present, the highly electrophilic nitrilium intermediate hydrolyzes to the carboxylic acid instead of reacting with methanol. You must use freshly prepared, strictly anhydrous HCl gas dissolved in methanol.
Section 4: Chemoselective Ester Reduction
Q: Can I use LiAlH₄ instead of NaBH₄/CaCl₂ for the final reduction of the amino ester?A: We strongly advise against LiAlH₄. While it will reduce the ester, it poses a severe risk of hydrodefluorination of the electron-deficient fluorophenol ring. Furthermore, the unprotected phenol and amine protons will rapidly quench LiAlH₄, requiring a massive, unsafe excess of the reagent.
Causality & Solution: The NaBH₄/CaCl₂ system generates calcium borohydride (Ca(BH₄)₂) in situ. The calcium ion chelates the amino ester, directing the hydride attack and enabling a mild, chemoselective reduction at 0 °C that perfectly tolerates the free phenol, the free amine, and the C-F bond Brown et al.[3].
Quantitative Data Summary
Reaction Step
Standard Protocol
Optimized Protocol
Yield
Selectivity
1. Imine Condensation
MgSO₄ / DCM
Ti(OEt)₄ (2.0 eq) / THF
>90%
N/A
2. Strecker Addition
Et₂AlCN
Et₂AlCN + iPrOH (1.0 eq)
88%
>95:5 dr
3. Global Deprotection
Aqueous HCl / THF
Anhydrous HCl / MeOH
85%
N/A
4. Ester Reduction
LiAlH₄ / THF
NaBH₄ + CaCl₂ / EtOH
82%
>99% ee
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Step 1: Synthesis of the Sulfinyl Imine
Charge a flame-dried flask with 5-fluoro-2-(methoxymethoxy)benzaldehyde (1.0 eq) and (Rs)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.2 M).
Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature under nitrogen. Stir for 12 hours.
Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white TiO₂ suspension through a pad of Celite and wash with EtOAc.
Separate the organic layer, dry over Na₂SO₄, and concentrate.
Self-Validation: Analyze the crude product via ¹H NMR. The aldehyde proton at ~10.2 ppm must be completely absent, replaced by the imine C-H singlet at ~8.6 ppm.
Step 2: Asymmetric Strecker Addition
In a separate flask, cool a 1.0 M solution of Et₂AlCN in toluene (1.5 eq) to 0 °C. Slowly add anhydrous iPrOH (1.5 eq) and stir for 30 minutes to form the active complex.
Cool the sulfinyl imine from Step 1 (1.0 eq) in anhydrous THF (0.1 M) to -78 °C.
Add the Et₂AlCN/iPrOH complex dropwise to the imine solution. Stir at -78 °C for 4 hours.
Quench at -78 °C with saturated aqueous NH₄Cl, warm to room temperature, and extract with EtOAc.
Self-Validation: IR spectroscopy of the crude mixture will show a distinct C≡N stretch at ~2230 cm⁻¹. ¹H NMR will reveal the newly formed diastereomeric CH(CN) proton at ~4.5 ppm.
Step 3: Methanolysis & Global Deprotection
Dissolve the aminonitrile from Step 2 in a freshly prepared solution of anhydrous HCl in MeOH (3.0 M, 10 eq).
Heat the solution to reflux (65 °C) for 12 hours.
Cool to room temperature and concentrate in vacuo to remove MeOH and excess HCl. Triturate the residue with diethyl ether to precipitate the amino ester hydrochloride salt.
Self-Validation: Mass spectrometry (ESI+) will show the[M+H]⁺ ion for the amino ester (m/z 200) and the complete absence of the MOM and sulfinyl masses.
Step 4: Chemoselective Reduction to Target Molecule
Dissolve the amino ester hydrochloride from Step 3 (1.0 eq) and anhydrous CaCl₂ (2.0 eq) in absolute EtOH (0.1 M) at 0 °C.
Add NaBH₄ (4.0 eq) in small portions. (Caution: Hydrogen gas evolution).
Allow the reaction to warm to room temperature and stir for 6 hours.
Quench carefully with 1M HCl until gas evolution ceases. Adjust the pH to 8.5 with saturated aqueous Na₂CO₃.
Extract extensively with a mixture of CHCl₃/iPrOH (3:1), dry the organics, and concentrate to yield (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
Self-Validation: TLC (DCM/MeOH 9:1) will show the disappearance of the ester (Rf ~0.6) and the appearance of the highly polar amino alcohol (Rf ~0.1, strongly ninhydrin active).
References
Ellman, J. A.; Owens, T. D.; Tang, T. P. "Design, Synthesis, and Applications of a Cleavable and Versatile Chiral Auxiliary." Accounts of Chemical Research, 2002, 35(11), 984-995.
Porter, J. R.; Wirschun, W. G.; Kuntz, K. W.; Snapper, M. L.; Hoveyda, A. H. "Ti-Catalyzed Regio- and Enantioselective Synthesis of Unsaturated α-Amino Nitriles." Journal of the American Chemical Society, 2000, 122(11), 2657-2658.
Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982, 47(24), 4702-4708.
You are likely experiencing low enantiomeric excess (ee) during the synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol .[1] This specific structural motif—an
-amino alcohol with an ortho-phenolic hydroxyl group—presents a "perfect storm" of challenges for asymmetric catalysis.[1]
The low ee is rarely due to a single factor.[1] It is typically a convergence of three competing mechanisms:[1]
Catalyst Inhibition: The ortho-phenol coordinates to the metal center, displacing the chiral ligand or altering the transition state geometry.[1]
Background Racemic Reduction: The substrate is highly activated; uncatalyzed reduction (by formate/base alone) produces racemic product faster than the hindered catalyst can produce the (S)-enantiomer.[1]
Dynamic Kinetic Instability: The
-amino ketone precursor is prone to racemization via enolization under basic conditions prior to reduction.[1]
This guide provides a modular troubleshooting protocol based on Noyori Asymmetric Transfer Hydrogenation (ATH) , the industrial gold standard for this transformation.
Module 1: Catalyst & Ligand Selection (The Hardware)
The Problem: Standard catalysts like RuCl(p-cymene)[(S,S)-TsDPEN] often fail with free phenols because the phenolic oxygen binds to the Ruthenium, disrupting the "outer-sphere" mechanism required for high stereocontrol.[1]
Protocol A: The "Tethered" Solution
If you are observing ee < 80%, switch to a tethered Ru-complex .[1] In these catalysts, the chiral diamine ligand is covalently bonded to the arene ring.[1] This rigidity prevents the ortho-phenol from displacing the ligand.[1]
Why: The tether forces the catalyst to maintain the correct geometry even in the presence of interfering functional groups like phenols.[1]
Protocol B: The "Protection" Route
If a tethered catalyst is unavailable, you must protect the phenolic hydroxyl group.[1]
Step 1: Benzylation of the phenol to form the benzyl ether.[1]
Step 2: Perform ATH on the protected substrate.[1]
Step 3: Hydrogenolysis (Pd/C, H2) to remove the benzyl group (this step is neutral and will not erode ee).[1]
Module 2: Reaction Conditions (The Environment)
The Problem: ATH relies on a delicate balance of pH.[1] The reaction requires base (Triethylamine, TEA) to activate the catalyst, but excess base racemizes the starting material (the
The 5:2 ratio is critical.[1] Excess TEA promotes enolization (racemization) of the ketone.[1]
Solvent
Isopropanol (IPA)
Dichloromethane (DCM) or EtOAc
Aprotic solvents often suppress the "background" racemic reduction better than alcohols.[1]
Temperature
25°C - 40°C
0°C - 10°C
Lower temperature slows the racemic background reaction more than the catalytic pathway.[1]
Concentration
0.5 M
1.0 M - 1.5 M
Higher concentration favors the second-order catalytic rate over first-order decomposition.
Visualizing the Failure Mode
The diagram below illustrates the competing pathways that lead to low ee.
Figure 1: Competing pathways in the reduction of amino ketones. The goal is to maximize the green path while suppressing the red paths.
Module 3: Substrate Handling (Input/Output)
The Problem: Free amines can poison the catalyst.[1] However, using the HCl salt of the amine directly in the reaction requires in situ neutralization, which is difficult to control precisely.[1]
Step-by-Step Protocol: The "Salt-Break" Method
Do not add the amine-hydrochloride salt directly to the ATH mixture if ee is inconsistent.
Free-Basing: Suspend the amino-ketone HCl salt in DCM. Add 1.05 eq of NaHCO3 (aq).[1] Separate the organic layer containing the free amino-ketone.[1]
Drying: Dry the DCM layer thoroughly with Na2SO4.[1] Water is a killer for ee in this specific reaction because it promotes the background reaction.[1]
Immediate Use: The free amino-ketone is unstable.[1] Add it immediately to the pre-formed Catalyst/HCOOH/TEA mixture at 0°C.
Frequently Asked Questions (FAQs)
Q1: My conversion is 100%, but the ee is only 50%. What happened?A: This is the classic signature of the Background Reaction . The catalyst likely died early (poisoned by the phenol or oxygen), and the remaining formic acid/TEA reduced the ketone non-enantioselectively over time.[1]
Fix: Increase catalyst loading (S/C 100:1 instead of 500:1) and lower the temperature to 0°C.
Q2: Can I upgrade the ee after the reaction?A: Yes. Amino alcohols form excellent diastereomeric salts.[1]
Fix: React your crude product (approx 80% ee) with D-Tartaric acid or Db-Tartaric acid in Ethanol.[1] The (S)-amine salt should crystallize out, leaving the (R)-isomer in the mother liquor.[1]
Q3: Why does the reaction turn black?A: Ruthenium decomposition.[1] This usually indicates the presence of oxygen or excessive heat.[1]
Fix: Degas all solvents by sparging with Argon for 20 minutes before use.[1]
References
Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102.[1]
[Link]
Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011).[1] Oxo-Tethered Ruthenium(II) Complex as a Practical Catalyst for Asymmetric Transfer Hydrogenation of Ketones.[1] Journal of the American Chemical Society, 133(38), 14960–14963.[1]
[Link]
Hamada, T., Torii, T., Izawa, K., & Ikariya, T. (2002).[1] Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation of α-Amino Ketones. Tetrahedron, 58(41), 8285-8289.[1]
[Link]
Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2005).[1] A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones.[1][2][3][4][5][6][7][8][9] Journal of the American Chemical Society, 127(20), 7318–7319.[1]
[Link]
Technical Support Center: Purification of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Welcome to the technical support guide for the purification of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol. This resource is designed for researchers, chemists, and drug development professionals to provide practical,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during the purification of this chiral intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol?
The purification of this compound presents a multi-faceted challenge due to its structural features:
Chirality: The molecule possesses a stereocenter, meaning it exists as a pair of enantiomers ((S) and (R) forms). Achieving high enantiomeric purity is often the most critical and difficult step, as enantiomers have identical physical properties in a non-chiral environment.[1]
Multiple Functional Groups: The presence of a basic amino group, an acidic phenolic hydroxyl group, and a primary alcohol makes the molecule amphoteric and highly polar. This complicates solvent selection for crystallization and chromatography, as the compound's solubility and charge state are highly pH-dependent.[2]
Potential for Side-Products: Synthesis routes can introduce impurities such as starting materials, reagents, or process-related by-products that may have similar polarities to the target compound, making their removal challenging.[3][4]
Troubleshooting and Purification Guides
The overall strategy for purifying this compound involves a two-stage approach: first, achieving high chemical purity by removing synthetic impurities, and second, achieving high enantiomeric purity through chiral resolution.
Caption: General purification and analysis workflow.
Chemical Purity Enhancement
Q2: How can I perform an initial cleanup of the crude product using extraction?
Liquid-liquid extraction is an effective first step to remove non-polar impurities and some acidic or basic by-products. The amphoteric nature of your compound is an advantage here.
Causality: By adjusting the pH of the aqueous phase, you can selectively protonate or deprotonate the amino and phenol groups, changing the compound's solubility in organic solvents. Impurities lacking these functional groups will not have their solubility significantly altered by pH changes.[5]
Step-by-Step Protocol: pH-Based Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable aqueous acid (e.g., 1 M HCl). Your target compound will form a hydrochloride salt, making it highly water-soluble.
Non-Polar Wash: Extract this acidic aqueous solution with an immiscible organic solvent like toluene or dichloromethane (DCM). This will remove non-polar impurities (e.g., unreacted starting materials, non-polar by-products). Discard the organic layer.[6]
Basification & Extraction: Adjust the pH of the aqueous layer to ~4.5-5.0 with a base like aqueous ammonia.[6] At this pH, the amino group is still protonated, but the phenolic hydroxyl is not, keeping the compound in the aqueous phase while extracting impurities with intermediate polarity. Perform another extraction with an organic solvent and discard the organic layer.
Final Extraction: Further adjust the aqueous phase to a pH of 9-10 with a base. This deprotonates the ammonium ion, making the compound neutral and more soluble in an organic solvent.
Isolation: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the chemically purified racemic product.
Q3: My product is still impure after extraction. What's the best approach for recrystallization?
Recrystallization is an excellent technique for significantly increasing the purity of solid compounds. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Causality: Impurities present in lower concentrations will remain in the solution (the "mother liquor") upon cooling, while the more concentrated target compound crystallizes out, leaving the impurities behind.
Troubleshooting Solvent Selection:
Issue: The compound is too soluble in all tested polar solvents (e.g., methanol, ethanol, water).
Solution: Use a binary solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (like methanol) and then slowly add a "poor" solvent (like toluene or hexanes) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
Issue: The compound "oils out" instead of crystallizing.
Solution: This often happens when the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling point solvent, using a more dilute solution, or slowing the cooling rate significantly (e.g., by placing the flask in a large, insulated container).
Step-by-Step Protocol: Recrystallization
Solvent Screening: Test the solubility of a small amount of your compound in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate/heptane mixtures) to find a suitable system.
Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under a vacuum.
Validation: Check the purity by HPLC and measure the melting point. A sharp melting point is indicative of high purity.
Chiral Resolution (Enantiomeric Purification)
Q4: I need a scalable method to separate the (S) and (R) enantiomers. How does diastereomeric salt crystallization work?
This classical resolution technique is highly effective for large-scale purifications. It involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[1]
Causality: Diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization.[1]
(R,S)-amine + (R)-acid → (R)-amine-(R)-acid salt + (S)-amine-(R)-acid salt
These two salts can be separated based on their differential solubility in a given solvent.
Table 1: Common Chiral Resolving Agents for Amines
Resolving Agent
Type
Comments
(2R,3R)-Tartaric Acid
Acidic
Widely available, cost-effective, and commonly used for amino alcohols.[1]
(1S)-(+)-10-Camphorsulfonic acid
Acidic
Strong acid, often forms highly crystalline salts.
| (R)-(-)-Mandelic Acid | Acidic | Another common and effective resolving agent. |
Step-by-Step Protocol: Diastereomeric Salt Resolution
Salt Formation: Dissolve one equivalent of the purified racemic 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (2R,3R)-tartaric acid) in the same hot solvent.
Crystallization: Combine the two hot solutions and allow the mixture to cool slowly. One diastereomeric salt should preferentially crystallize. The choice of solvent and cooling rate is critical and may require optimization.
Isolation: Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) to adjust the pH to >10. This will deprotonate the chiral acid and the target amine.
Extraction: Extract the free (S)-amine into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Validation: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC. The mother liquor can also be processed to recover the other enantiomer.
Q5: My resolution requires very high enantiomeric purity (>99.5% ee). Is preparative chiral HPLC a better option?
Yes. For achieving the highest levels of enantiomeric purity, especially at a smaller scale, preparative chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8]
Causality: Chiral HPLC uses a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with each enantiomer of the analyte, causing them to travel through the column at different speeds and thus be separated.[1]
Caption: Workflow for preparative chiral HPLC purification.
Step-by-Step Protocol: Preparative Chiral HPLC
Analytical Method Development:
Column Screening: Screen several chiral columns. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for amino alcohols.
Mobile Phase Screening: Test different mobile phases. For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine (DEA) to improve peak shape. For reversed-phase, use acetonitrile/water or methanol/water.[9]
Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition and flow rate to maximize the resolution between the two enantiomer peaks.
Scale-Up:
Loading Study: Increase the injection volume/concentration on the analytical column until resolution begins to degrade. This helps determine the loading capacity for the preparative column.
Preparative Run: Switch to a larger preparative column with the same stationary phase. Inject the purified racemic mixture and collect the fractions corresponding to the (S)-enantiomer.
Post-Purification:
Fraction Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm their enantiomeric purity.
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure.
General Troubleshooting
Table 2: Common Purification Issues and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery After Recrystallization
- Compound is too soluble in the chosen solvent.- Cooling was too rapid, leading to small crystals that passed through the filter.
- Add a poor solvent (anti-solvent) to the mother liquor to precipitate more product.- Cool the solution more slowly and ensure the filter paper pore size is appropriate.
Poor Peak Shape (Tailing) in HPLC
- Secondary interactions between the basic amine and acidic silanols on the silica support.- pH of the mobile phase is inappropriate.
- Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1%).- For reversed-phase, add an acid like formic acid or TFA (0.1%) to ensure the amine is protonated.[9]
No Separation in Chiral HPLC
- The chosen Chiral Stationary Phase (CSP) is not suitable for the molecule.
- Screen a different class of CSPs (e.g., if a polysaccharide-based column failed, try a Pirkle-type or macrocyclic antibiotic column).
| Inconsistent Crystallization in Diastereomeric Resolution | - Solvent system is not optimal.- Presence of impurities inhibiting crystallization. | - Screen a wider range of solvents or solvent mixtures.- Ensure the starting material for the resolution has high chemical purity (>98%). |
References
BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers.
Eureka | Patsnap. (2009). Method for preparing 3-amino-4-fluorophenol.
Removing impurities from (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol samples
To the Research & Development Team, Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chiral small molecule purification, I have structured this guide to address the specific chal...
Author: BenchChem Technical Support Team. Date: March 2026
To the Research & Development Team,
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in chiral small molecule purification, I have structured this guide to address the specific challenges associated with (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol .
This molecule presents a unique "perfect storm" for impurities: it possesses an electron-rich phenolic system susceptible to oxidation, a reactive primary amine, and a labile benzylic chiral center. The troubleshooting protocols below are designed to navigate these instabilities while ensuring high enantiomeric excess (ee%) and chemical purity.
Part 1: Critical Impurity Profiling
Before initiating purification, you must identify what you are fighting. In our experience with ortho-substituted amino-phenol systems, impurities generally fall into three distinct classes.
Oxidative Degradants (The "Pink/Brown" Problem)
The most common complaint we receive is sample discoloration.
Mechanism: The ortho-positioning of the amino-alcohol side chain relative to the phenol hydroxyl group facilitates the formation of quinone methides or quinone imines upon exposure to air.[1] These species rapidly polymerize to form highly colored (pink to dark brown) insoluble aggregates.
Impact: These impurities are often present in trace amounts (<0.5%) but can act as radical initiators, accelerating further degradation.
Enantiomeric Impurity ((R)-Isomer)
Source: Often carried over from the starting material (e.g., asymmetric reduction of the corresponding ketone) or generated via benzylic racemization under harsh acidic/basic conditions.
Target: >99.5% ee is typically required for downstream pharmaceutical applications.
Cyclization Byproducts (Benzoxazines)[1]
Mechanism: Unlike para-substituted analogs, this ortho-isomer can undergo intramolecular cyclization, particularly if residual aldehydes (from solvents or precursors) are present, leading to the formation of dihydro-1,3-benzoxazines.[1]
Part 2: Troubleshooting & FAQs
Scenario A: "My sample turns pink during filtration or drying."
Diagnosis: Rapid oxidative coupling driven by atmospheric oxygen and trace metal catalysis.
Corrective Protocol:
Degas All Solvents: Do not skip this. Sparge all recrystallization solvents with Argon or Nitrogen for at least 15 minutes before use.
Chelating Agents: Add 0.1% w/v EDTA or Ascorbic Acid to your aqueous phase during workup. This sequesters trace metal ions (Fe, Cu) that catalyze phenolic oxidation.
Acidic Workup: Phenolates (basic form) oxidize much faster than free phenols. Maintain pH < 6 during handling until the final drying step.
Scenario B: "I cannot improve the enantiomeric excess (ee%) above 95%."
Diagnosis: The free base likely forms a solid solution with its enantiomer, making simple recrystallization ineffective.
Corrective Protocol: Diastereomeric Salt Formation
Instead of recrystallizing the free base, convert the amine to a salt using a chiral acid.
Recommended Agent:(L)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]
Logic: The (S,L)-salt and (R,L)-salt will have significantly different solubility profiles compared to the free base enantiomers.[1]
Procedure:
Dissolve crude substrate in Ethanol/Water (9:1).
Add 1.05 eq of (L)-Tartaric acid.
Heat to reflux, then cool slowly (1°C/min) to 4°C.
Filter and wash with cold ethanol.
Neutralize to recover the upgraded free base.
Scenario C: "HPLC shows a 'ghost peak' that disappears after fresh sample prep."
Diagnosis: On-column instability or solution-phase dimerization.[1]
Explanation: Aminophenols can react with dissolved CO2 or oxidize inside the autosampler vial over time.
Fix: Use freshly prepared mobile phases with an antioxidant (e.g., 0.05% Sodium Bisulfite) if the problem persists. Ensure autosampler temperature is set to 4°C.
Part 3: Visualizing the Degradation Pathway
Understanding the oxidative pathway is crucial for prevention. The diagram below illustrates how the ortho-substituted structure leads to colored impurities.
Caption: Figure 1. Oxidative degradation pathways leading to colored impurities and cyclization byproducts.[1]
Part 4: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization (The "Antioxidant Method")
Use this for removing color and general chemical impurities.[1]
Sample Diluent: Ethanol (stabilized with 0.01% acetic acid if analyzing stability).
Part 5: Purification Decision Logic
Use this workflow to determine the correct purification strategy based on your analytical data.
Caption: Figure 2. Decision matrix for selecting the appropriate purification workflow.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735917, 2-Amino-4-fluorophenol. Retrieved March 8, 2026, from [Link][1]
European Patent Office. (1986). Process for the preparation of 4-fluorophenols (EP 0188848 A1). Retrieved March 8, 2026, from [Link][1]
MDPI. (2019). Preparative Method for Asymmetric Synthesis of Fluorinated Amino Acids. Molecules. Retrieved March 8, 2026, from [Link][1]
Solving oxidation issues with (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Technical Support Center: Handling & Stabilization of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol Core Directive & Executive Summary Subject: Prevention of oxidative degradation in (S)-2-(1-Amino-2-hydroxyethyl)-4-fluo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Stabilization of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Core Directive & Executive Summary
Subject: Prevention of oxidative degradation in (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9 analog).
The Challenge:
This compound possesses a "instability triad": an electron-rich phenolic ring, a benzylic amine, and a vicinal amino-alcohol motif. While the fluorine atom at the 4-position provides some metabolic stability, the ortho-substituted phenol moiety renders the molecule highly susceptible to auto-oxidation, forming quinone methides and colored oligomers (pinking/browning) upon exposure to air or alkaline conditions.
The Solution:
Stability is achieved not by a single additive but by a "Defense in Depth" strategy: strict pH control (protonating the amine), rigorous exclusion of oxygen, and the use of sacrificial antioxidants during workup.
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My white powder turned pink/brown upon dissolution in methanol. Is it ruined?
Diagnosis: Early-stage Quinone Formation.
Technical Insight: The color change indicates the formation of para-quinone or ortho-quinone intermediates. Even trace amounts (<0.1%) can cause intense coloration.
Action Plan:
Immediate Acidification: Add 0.1% Acetic Acid or dilute HCl to the solution immediately. Lowering the pH (< 6.0) suppresses the phenolate anion, which is the electron-rich species that initiates oxidation.
Assessment: Run an HPLC. If purity is >98%, the color is cosmetic. If <95%, recrystallize using degassed ethanol/water with 0.5% ascorbic acid.
Q2: I see a new impurity at RRT 0.85 after stirring overnight. What is it?
Diagnosis: Oxidative Dimerization.
Technical Insight: Phenoxyl radicals can couple, forming biphenyl dimers. This is irreversible.
Root Cause: Trace metal contamination (Fe, Cu) in the solvent acting as a radical initiator.
Solution:
Chelation: Add 1 mM EDTA to your aqueous buffers.
Solvent Prep: Do not just sparge; use the Freeze-Pump-Thaw method for reaction solvents.
Q3: Does oxidation affect the (S)-chirality?
Diagnosis: Potential Racemization via Benzylic Oxidation.
Technical Insight: While simple phenol oxidation doesn't directly invert the center, oxidative mechanisms involving the benzylic position (C-H abstraction) can lead to an imine intermediate, which re-hydrates racemically.
Verdict: If you detect significant oxidation (browning), you must check enantiomeric excess (ee). The chiral center is chemically adjacent to the oxidation site.
Technical Deep Dive: The Oxidation Mechanism
Understanding why the compound fails is the first step to fixing it. The pathway below illustrates the cascade from the stable phenol to the colored quinone species.
Figure 1: The oxidative cascade. Note that high pH triggers the initial deprotonation, making the molecule electron-rich and susceptible to oxygen attack.
Validated Stabilization Protocols
Protocol A: Inert Storage & Handling (The "Zero-O2" Standard)
Solid State: Store at -20°C under Argon. The container must be amber glass (light catalyzes radical formation).
Weighing: Do not weigh in open air for >2 minutes. For critical GMP batches, weigh inside a glovebox.
Protocol B: The "Sacrificial Shield" Workup
Use this buffer system for all aqueous extractions or HPLC sample preparations.
Chelator: Sequesters Fe/Cu ions that catalyze radical generation.
Citric Acid
Adjust to pH 5.0
Buffer: Maintains acidic pH to keep phenol protonated.
Protocol C: Recrystallization (Rescue Mode)
If the material is already oxidized (brown/pink solid):
Dissolve crude solid in minimum hot Ethanol (degassed).
Add 10% volume of aqueous sodium metabisulfite (1M) .
Allow to crystallize under Nitrogen atmosphere.
Filter under Nitrogen (Schlenk frit) if possible, or wash rapidly with cold, acidic ether.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for NMR analysis?A:Caution. DMSO is an oxidant (Swern oxidation mechanism). Industrial grade DMSO often contains peroxides.
Fix: Use DMSO-d6 from sealed ampoules only. Add a grain of solid sodium metabisulfite to the NMR tube if the scan takes >1 hour.
Q: Is the fluorine atom stabilizing?A: Yes, but minimally. The fluorine at C4 withdraws electrons, slightly lowering the pKa of the phenol and making it harder to oxidize than the non-fluorinated analog. However, it does not prevent oxidation entirely.
Q: What is the maximum safe pH?A:pH 7.5. Above this, the phenol (pKa ~9.5) begins to equilibrate significantly with the phenolate anion. Keep all processing below pH 6.0 for maximum safety.
References & Authoritative Sources
Phenol Oxidation Mechanisms:
Kovach, I. M., et al.[1] "Amino acid esters of phenols as prodrugs: synthesis and stability."[1] Journal of Pharmaceutical Sciences, 1981.[1] Link
OpenStax Chemistry. "Reactions of Phenols: Quinone Formation."[2] Link
Technical Support Center: Recrystallization of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that isolating highly polar, multi-functional chiral APIs presents unique thermodynamic and kinetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that isolating highly polar, multi-functional chiral APIs presents unique thermodynamic and kinetic challenges. The target molecule, (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, features a primary amine, an aliphatic hydroxyl, and a fluorinated phenol. This combination creates a zwitterionic character with an extensive hydrogen-bonding network.
This guide provides field-proven, self-validating troubleshooting protocols to ensure phase purity, stereochemical integrity, and chemical stability during your recrystallization workflows.
Diagnostic Decision Workflow
Recrystallization troubleshooting workflow for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
Module 1: Phase Behavior & Oiling Out (LLPS)
Q: Why does my solution turn into a milky emulsion instead of forming crystals upon cooling?A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." For highly polar APIs like (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, strong intermolecular hydrogen bonding competes with solute-solvent interactions. When the solution cools, the system's chemical potential drives the solute out of the continuous phase. However, because the activation energy required to organize this flexible, multi-functional molecule into a crystal lattice is extremely high, the system instead undergoes spinodal decomposition into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[1].
Q: Can I just let the oil droplets solidify over time?A: It is highly discouraged. While the oil droplets may eventually crystallize, nucleation within these heavily supersaturated, solute-rich domains leads to rapid, uncontrolled crystal growth. This traps impurities and solvent molecules, resulting in highly agglomerated crystals with poor downstream processability and slow filtration rates[2].
Protocol 1: Seeding Strategy to Bypass LLPS
Self-Validating Mechanism: By providing a pre-existing lattice (seeds), we artificially lower the activation energy for crystallization. This allows solute molecules to integrate into the solid phase and deplete supersaturation before the system's temperature drops into the spinodal decomposition region.
Phase Diagram Mapping: Utilize Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to accurately map the solubility (binodal) and oiling-out (spinodal) curves[1].
Supersaturation Control: Dissolve the API completely, then cool the solution to a temperature just above the LLPS boundary (safely within the metastable zone).
Q: My synthesized batch has an enantiomeric excess (ee) of 85%. Direct recrystallization does not improve the ee. Why?A: The ability to upgrade chiral purity via direct crystallization depends entirely on the solid-state thermodynamics of the racemate. Only about 10% of chiral molecules form conglomerates (physical mixtures of enantiopure crystals) which allow for preferential crystallization[3]. The extensive hydrogen-bonding network of this aminophenol heavily favors the formation of a racemic compound (where both enantiomers pair symmetrically in the same unit cell). In such systems, direct crystallization drives the mother liquor toward the eutectic point, preventing further enrichment of the solid if the starting ee is below a critical threshold[4].
Protocol 2: Diastereomeric Salt Resolution
Self-Validating Mechanism: Introducing a chiral resolving agent converts the enantiomers into diastereomers. Diastereomers possess distinct physical properties and different solubility profiles, permanently breaking the thermodynamic symmetry and allowing for physical separation[3].
Salt Formation: Dissolve the API in a polar protic solvent system (e.g., ethanol/water). Add 0.5 to 1.0 molar equivalents of a chiral acid (e.g., (D)-tartaric acid or (1R)-(-)-10-camphorsulfonic acid)[5].
Thermal Cycling: Heat the mixture to 60 °C until a homogenous solution is achieved.
Selective Crystallization: Cool slowly to 20 °C. The diastereomeric salt containing the (S)-enantiomer will preferentially crystallize due to its lower solubility.
Isolation and Free-Basing: Filter the enriched crystals. Suspend them in water and carefully adjust the pH to ~8.5 (the approximate isoelectric point of the zwitterionic aminophenol) using a mild base (e.g., NaHCO₃) to precipitate the enantiopure (S)-free base.
Module 3: Chemical Stability & Oxidation Prevention
Q: The recrystallized product exhibits a pink/brown discoloration, and HPLC shows new impurity peaks. What is happening?A: Aminophenols are electron-rich aromatic systems highly susceptible to oxidative degradation, particularly in hot solutions. In the presence of dissolved oxygen, the phenol group undergoes single-electron oxidation to a phenoxy radical, which further oxidizes to a reactive quinone-imine intermediate. This highly electrophilic species rapidly polymerizes or reacts with the primary aliphatic amine of adjacent molecules, generating highly colored, conjugated degradation products.
Self-Validating Mechanism: Removing dissolved oxygen and introducing a sacrificial antioxidant prevents the initial single-electron oxidation step. The visual lack of discoloration in the final crystal directly validates its chemical purity.
Solvent Degassing: Sparge all crystallization solvents (e.g., Isopropanol/Water) with high-purity Nitrogen or Argon for at least 30 minutes prior to use.
Antioxidant Addition: Add a catalytic amount (0.1–0.5 wt%) of a water-soluble antioxidant, such as L-ascorbic acid or sodium metabisulfite, to the solvent mixture.
Inert Atmosphere: Conduct the entire heating, dissolution, and cooling cycle under a positive pressure of Nitrogen.
Light Protection: Use amber glassware or wrap the crystallizer in foil, as UV light accelerates the generation of radical oxygen species.
Quantitative Data & Process Parameters
Table 1: Critical Process Parameters (CPPs) for API Recrystallization
Parameter
Target Range
Mechanistic Rationale
Impact if Out of Spec
Seed Loading
1.0 – 3.0 wt%
Provides sufficient surface area to consume supersaturation before LLPS onset.
<1%: Oiling out occurs.>3%: Excessive fines and poor filtration.
Seed Aging Time
1 – 2 Hours
Allows the lattice to integrate solute molecules, widening the metastable zone.
Premature cooling forces the system into the spinodal decomposition region.
Resolution Stoichiometry
0.5 – 1.0 Molar Eq.
Ensures complete conversion of the target enantiomer into the diastereomeric salt.
<0.5 Eq: Low yield.>1.0 Eq: Co-precipitation of the unwanted diastereomer.
pH (Free-basing)
8.0 – 8.5
Targets the isoelectric point of the zwitterion, minimizing aqueous solubility.
Yield loss due to protonation of the amine or deprotonation of the phenol.
Cooling Rate
0.1 – 0.2 °C/min
Maintains supersaturation strictly within the metastable zone width (MSZW).
Rapid cooling triggers primary nucleation and severe agglomeration.
References
Liquid-Liquid Phase Separation in Crystallization - mt.com - 1
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - semanticscholar.org -2
Enantioenrichment by Crystallization - researchgate.net - 4
Chiral Resolution Screening | Solid State - onyxipca.com - 5
Semi-continuous and continuous processes for enantiomeric separation - rsc.org - 3
Technical Support Center: Troubleshooting the Synthesis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Welcome to the Technical Support Center for the synthesis and handling of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol . This enantiopure arylglycinol derivative is a highly functionalized building block featuring a pri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and handling of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol . This enantiopure arylglycinol derivative is a highly functionalized building block featuring a primary benzylic amine, a primary aliphatic alcohol, and a 4-fluorophenol moiety.
The synthesis of chiral 1,2-amino alcohols is frequently achieved via the reduction of their corresponding amino acids or through asymmetric transfer hydrogenation[1]. However, due to the high density of reactive functional groups—specifically the electron-rich phenolic ring and the oxidation-prone benzylic amine—researchers frequently encounter chemoselectivity, oxidation, and racemization issues during scale-up. This guide provides field-proven causality and self-validating protocols to bypass these bottlenecks.
Interactive Troubleshooting Workflow
Use the decision tree below to diagnose the root cause of common synthetic failures, such as low enantiomeric excess (ee), poor yields, or product discoloration.
Decision tree for diagnosing low yield, low enantiomeric excess, and discoloration during arylglycinol synthesis.
Deep-Dive FAQs & Troubleshooting Guides
Q1: I used the standard
protocol to reduce the amino acid precursor, but my mass spec shows a +126 Da side product. What happened?A: You are observing electrophilic aromatic iodination . While the system is a standard and highly effective method for generating borane () in situ for ester and acid reductions[2], molecular iodine () is highly reactive toward electron-rich aromatic rings. Even with the electron-withdrawing fluorine at C4, the unprotected phenolic OH strongly activates the ortho positions (specifically C6). Iodine acts as an electrophile before it can fully react with , leading to the iodination of the phenol ring.
Solution: Switch to a pre-formed borane complex, such as Borane-Tetrahydrofuran () . This completely eliminates the presence of electrophilic halogens while maintaining the chemoselective reduction of the amino acid to the amino alcohol[3].
Q2: My isolated product has suffered a significant drop in enantiomeric excess (ee) compared to the starting material. How is racemization occurring?A: Racemization at the benzylic C1 position is typically base-catalyzed . The proton at the chiral center is benzylic and adjacent to an amine, making it slightly acidic. If your workup involves prolonged exposure to strong aqueous bases (e.g.,
used to break up boron complexes after reduction) at elevated temperatures, the molecule can undergo reversible deprotonation or transient imine formation, leading to racemization.
Solution: Quench the borane reduction carefully with methanol, followed by a milder basic workup using saturated aqueous or by heating with ethanolamine to sequester boron, keeping the pH strictly < 9.
Q3: The isolated compound turns from an off-white powder to a dark brown/black sticky solid over a few days on the bench. Is it degrading?A: Yes, this is oxidative degradation . Aminophenols are highly susceptible to aerobic oxidation, rapidly forming colored quinone imines or ortho-quinones. The proximity of the benzylic amine and the phenolic hydroxyl group facilitates an electron-transfer process when exposed to atmospheric oxygen and ambient light.
Solution: Always store the final product under an inert atmosphere (Argon or
) at -20 °C. During synthesis, use rigorously degassed solvents. For long-term storage, consider converting the free base into a stable hydrochloride () salt by bubbling dry gas through an ethereal solution of the product.
This protocol outlines the self-validating reduction of (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid to (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol using
, specifically designed to bypass aromatic iodination and racemization.
Step-by-Step Methodology:
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet. Add the starting enantiopure amino acid (1.0 equiv) and anhydrous THF (to reach 0.2 M concentration). Visual check: The mixture will be a cloudy suspension.
Borane Addition: Cool the suspension to 0 °C using an ice bath. Slowly add
(1.0 M in THF, 3.5 equiv) dropwise via syringe.
Causality: An excess (>3 equivalents) is strictly required because the first equivalent deprotonates the carboxylic acid and the phenolic OH, the second coordinates the primary amine, and the remainder performs the reduction of the carboxylate.
Reduction: Remove the ice bath and heat the reaction to 70 °C (reflux) for 12 hours. Visual check: The suspension will gradually become a clear, homogeneous solution, validating that the reduction to the soluble boron-alkoxide complex is complete.
Quenching: Cool the reaction to 0 °C. Cautiously add anhydrous methanol dropwise until gas evolution (
) ceases.
Causality: Methanol breaks down the unreacted borane and cleaves the boron-oxygen bonds of the intermediate borate esters.
Workup (Racemization-Free): Concentrate the mixture under reduced pressure. To break the highly stable boron-amine complex without using strong bases, dissolve the residue in a 1:1 mixture of THF and 1M
, and stir for 1 hour at room temperature. Adjust the pH to 8.5 using saturated and extract with ethyl acetate (3x).
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via flash chromatography (DCM/MeOH) using degassed solvents to prevent quinone imine formation.
Quantitative Data: Reducing Agent Comparison
The table below summarizes the causality behind reagent selection and the quantitative impact on yield and enantiopurity during the arylglycine to arylglycinol conversion.
Reducing Agent
Reagent Equivalents
Reaction Temp
Yield (%)
Enantiomeric Excess (ee %)
Major Side Reaction / Limitation
2.5 / 1.0
Reflux (THF)
35 - 45%
> 98%
Aromatic Iodination (+126 Da)
3.0
Reflux (THF)
50 - 60%
85 - 90%
Defluorination / Base-catalyzed Racemization
3.5
Reflux (THF)
85 - 92%
> 98%
None (Clean conversion)
3.5
Reflux (THF)
82 - 88%
> 98%
Lingering odor / Residual sulfur poisoning
References
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system
ResearchGate
URL:[Link]
Formation of 3-Aminophenols from Cyclohexane-1,3-diones (Note on Iodination side reactions)
Scholaris.ca
URL:[Link]
Stability of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in aqueous solution
This technical guide addresses the stability, handling, and troubleshooting of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9) in aqueous solution.[1] This compound serves as a chiral building block and...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the stability, handling, and troubleshooting of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9) in aqueous solution.[1] This compound serves as a chiral building block and intermediate in the synthesis of adrenergic receptor modulators and other bioactive scaffolds.[1]
Technical Support Center: (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Core Stability Assessment:
The compound exhibits moderate instability in aqueous environments, driven primarily by oxidative degradation of the electron-rich phenol ring and the benzylic amine moiety.[1] Stability is strictly pH-dependent.[1]
Acidic pH (pH < 5): High stability.[1] The protonated amine (
Neutral/Basic pH (pH > 7): Low stability.[1] Formation of the phenolate anion accelerates oxidation to quinone species and oxidative deamination.[1]
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Solution turns pink, brown, or black
Oxidative Degradation. The phenol group has oxidized to form quinones or polymerized melanin-like pigments.[1] This is accelerated by high pH (>7) or presence of transition metals.[1]
Discard solution. For future experiments, prepare buffers at pH 4.0–6.0 and include antioxidants like Ascorbic acid (1 mM) or Sodium metabisulfite .[1] Degas buffers with Argon/Nitrogen.[1]
Precipitation upon pH adjustment
Isoelectric Point (pI) Aggregation. The compound is zwitterionic.[1] Near its pI (approx.[1] pH 8.5–9.5), net charge is zero, minimizing solubility.[1]
Adjust pH away from pI. Acidify to pH < 6 or alkalinize to pH > 10 (only if immediate use is intended, due to instability).
Loss of potency in LC-MS/HPLC
Adsorption or Degradation. The benzylic amine can adsorb to glass surfaces or degrade via oxidative deamination to the corresponding ketone.[1]
Use silanized glass or polypropylene containers. Ensure autosampler temperature is set to 4°C . Analyze immediately after preparation.
Extra peaks in Chromatogram (Rt < Main Peak)
Hydrolysis/Oxidation Products. Early eluting peaks often correspond to the oxidized quinone-imine or hydrolyzed ketone derivatives.[1]
Check Mobile Phase. Ensure mobile phase contains an additive like 0.1% Formic Acid to stabilize the amine during separation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing stock solutions?A:DMSO or Dilute Acid (0.1 M HCl) .[1]
DMSO: Store at -20°C under inert gas. Stability: >6 months.
0.1 M HCl: The acidic environment protonates the amine and keeps the phenol neutral, preventing oxidation.[1] Stability: ~1 week at 4°C.[1]
Avoid: Phosphate buffered saline (PBS) at pH 7.4 for long-term storage, as the neutral pH accelerates degradation.[1]
Q2: Can I use this compound in cell culture media?A: Yes, but with precautions. The compound is prone to auto-oxidation in media (like DMEM) due to dissolved oxygen and trace metals.[1]
Recommendation: Prepare a fresh concentrated stock in 10 mM HCl or DMSO. Add to cells immediately prior to the experiment.[1] Limit exposure time or include an antioxidant (e.g., Ascorbate) if experimental design permits.[1]
Q3: Is the stereochemistry stable in solution?A: The (S)-configuration at the benzylic position is generally configurationally stable under standard conditions.[1] However, extreme basic conditions (pH > 12) or high temperatures could promote racemization via a quinone-methide intermediate.[1]
Technical Deep Dive: Degradation Mechanisms
The degradation of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol follows two primary pathways, both driven by the electron-donating nature of the substituents.
Pathway A: Phenolic Oxidation (Dominant at pH > 7)
The phenol moiety is susceptible to Single Electron Transfer (SET) oxidation.[1] The 4-fluoro substituent exerts an electron-withdrawing effect, but the strong electron-donating capability of the phenolate anion (formed at basic pH) overcomes this, leading to the formation of o-quinone species.[1]
Pathway B: Benzylic Amine Oxidation
The C-H bond at the benzylic position (alpha to both the aromatic ring and the amine) is weakened.[1] Oxidative deamination can occur, converting the amine to an imine, which subsequently hydrolyzes to the corresponding ketone (2-hydroxy-1-(5-fluoro-2-hydroxyphenyl)ethanone).[1]
Figure 1: Primary degradation pathways including phenolic oxidation to quinones and benzylic oxidative deamination.[1][2]
Validated Protocol: Preparation of Stable Stock Solution
Objective: Prepare a 10 mM stock solution stable for >2 weeks at -20°C.
Aliquot & Store: Immediately dispense into small aliquots in amber vials. Overlay with Argon gas before capping.[1]
Storage: Freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43165105, 2-(1-Aminoethyl)-4-fluorophenol (Analogous Structure).
[Link][1]
Amat, M., et al. (2001).[1][3] "Unprecedented oxidation of a phenylglycinol-derived 2-pyridone."[1][3] Organic Letters, 3(21), 3257-3260.[1][3] (Demonstrates oxidative susceptibility of phenylglycinol motifs).
[Link]
Kozlowski, H., et al. (2009).[1] "Copper, iron, and zinc ions homeostasis and their role in neurodegenerative disorders (Metal-mediated oxidation of catecholamines)." Coordination Chemistry Reviews, 253(21-22), 2665-2685.[1]
[Link]
Technical Support Center: HPLC Method Development for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Status: Active Guide Last Updated: March 2026 Department: Application Science & Chromatography Support[1] Executive Summary This guide addresses the specific solubility, stability, and chromatographic challenges associat...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active Guide
Last Updated: March 2026
Department: Application Science & Chromatography Support[1]
Executive Summary
This guide addresses the specific solubility, stability, and chromatographic challenges associated with (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol . This molecule exhibits zwitterionic behavior and oxidative instability , making standard "dilute-and-shoot" approaches prone to failure.[1]
Key Physicochemical Characteristics:
Amphoteric Nature: Contains a basic primary amine and an acidic phenol (acidified by the electron-withdrawing fluorine).[1]
Solubility Profile: U-shaped solubility curve.[1] High solubility at pH < 4 and pH > 10; minimum solubility (precipitation risk) near its isoelectric point (pI ≈ 8.5–9.5).[1]
Stability: The aminophenol moiety is susceptible to rapid oxidation (quinonoid formation), leading to sample darkening and "ghost" peaks.[1]
Module 1: Dissolution & Sample Preparation
The Issue: Users often report that the compound does not dissolve in neutral water or precipitates when diluted with acetonitrile (ACN).[1]
The Science: At neutral pH, the molecule exists as a zwitterion (
and ).[1] The lattice energy of this salt-like form is high, reducing solubility in organic solvents. To dissolve it, you must force the molecule into a single ionic state (cationic or anionic).
Protocol: The "Acidic Lock" Dissolution Method
Use this protocol to prepare stock solutions (1 mg/mL).
Weighing: Weigh the target amount of solid into an amber glass vial (protects from light-induced oxidation).
Primary Solvent (The Lock): Do NOT add pure water or methanol first.[1]
Improves mass transfer and reduces peak tailing.[1]
Alternative: HILIC Mode (If RP fails)
If retention is too low on C18 (elutes in void volume), switch to HILIC.[1]
Column: Zwitterionic (ZIC-HILIC) or Bare Silica.[1]
Mobile Phase: High ACN (90%) with 10-20 mM Ammonium Acetate (pH 5.0).[1]
Mechanism: The polar compound partitions into the water layer on the silica surface.
Module 3: Troubleshooting Logic (Visualized)
The following diagram illustrates the decision pathway for resolving solubility and peak shape issues.
Caption: Diagnostic workflow for resolving solubility (precipitation), chromatographic (tailing), and stability (oxidation) issues.
Frequently Asked Questions (FAQ)
Q1: Why does the solution turn pink/brown after 24 hours?A: This is due to the oxidation of the phenol group, likely facilitated by the amine (autocatalysis), forming quinone-imine derivatives.
Fix: Prepare fresh daily. Store at 4°C. Add 0.1% Ascorbic Acid to the sample diluent.
Q2: Can I use Phosphate Buffer?A: Yes, but be cautious. Phosphate is excellent for pH control but precipitates in high organic (>70% ACN).[1] If you need high organic to elute impurities, use Ammonium Formate or Phosphate with Methanol instead of ACN.
Q3: The peak splits into two.[1] Is it chiral separation?A: Unless you are using a Chiral Column (e.g., Chiralpak), this is likely not enantiomeric separation.[1] Peak splitting in RP-HPLC for this molecule usually indicates:
Sample Solvent Mismatch: Injecting a high-organic sample into a low-organic initial gradient.[1] (Fix: Dissolve in <10% organic).
pH Mismatch: The sample pH is significantly different from the mobile phase pH, causing "on-column" speciation changes.[1]
Q4: How does the Fluorine atom affect the method?A: The fluorine atom at the 4-position is electron-withdrawing. This lowers the pKa of the phenol group (making it more acidic) compared to non-fluorinated analogues. This means you must be stricter with maintaining low pH (<3.[1]0) to ensure the phenol remains protonated and the molecule behaves consistently as a cation.
References
PubChem. (2025).[1] 2-Amino-4-fluorophenol Compound Summary. National Library of Medicine.[1]
[Link][1]
McCalley, D. V. (2023).[1][4] Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Chemical Communications, 59, 7887–7899.[1][4]
[Link]
Dolan, J. W. (2021).[1] Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[1]
[Link]
1H-NMR interpretation and assignment for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Topic: 1H-NMR Interpretation and Assignment for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol Content Type: Publish Comparison Guide Executive Summary & Scientific Context In the development of adrenergic receptor agonis...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H-NMR Interpretation and Assignment for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Content Type: Publish Comparison Guide
Executive Summary & Scientific Context
In the development of adrenergic receptor agonists and fluorinated metabolic probes, (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol represents a critical chiral intermediate. Its structural verification is non-trivial due to the convergence of three spectroscopic challenges:
Chirality: The stereocenter at the
-position induces diastereotopicity in the adjacent methylene protons (), creating a complex ABX spin system.
Heteronuclear Coupling: The fluorine atom (
, spin 1/2, 100% abundance) couples with aromatic protons (), complicating the aromatic region.
Exchangeable Protons: Three distinct exchangeable sites (Phenolic-OH, Aliphatic-OH, Amine-NH
) exhibit extreme sensitivity to solvent choice.
This guide compares two primary NMR workflows—Method A (DMSO-d
) and Method B (CDOD) —to determine which offers the superior structural elucidation profile.
Comparative Methodology: Solvent Selection
The choice of solvent is not merely about solubility; it dictates the visible connectivity of the molecule.
Feature
Method A: DMSO-d (Recommended)
Method B: CDOD (Alternative)
Exchangeable Protons
Visible. Phenolic OH, Aliphatic OH, and NH are observable.
Invisible. Rapid exchange with deuterium () eliminates these signals.
Coupling Information
High. Vicinal coupling () confirms regiospecificity of the alcohol.
Low. Loss of H-OH coupling simplifies multiplets but removes connectivity data.
Viscosity/Resolution
Higher viscosity may broaden lines slightly.
Lower viscosity yields sharper lines, better for resolving tight multiplets.
Use Case
Full Structural Elucidation. Required for assigning the exact position of the side chain and confirming the alcohol/amine state.
Routine Purity Checks. Best for quick batch analysis where exchangeable protons are irrelevant.
Recommendation
Method A (DMSO-d
) is the Gold Standard for initial characterization. The ability to observe the phenolic proton (distinctive chemical shift ~9.5 ppm) and the coupling of the aliphatic -OH provides a self-validating check of the oxidation state and substitution pattern.
Experimental Protocol (Method A: DMSO-d
)
Sample Preparation
To ensure reproducibility and minimize concentration-dependent shifts of the -OH/-NH
protons:
Mass: Weigh 5.0 – 8.0 mg of the product.
Solvent: Add 0.6 mL of DMSO-d
(99.9 atom% D).
Critical Step: Ensure the solvent is "dry" (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from broadening the exchangeable protons.
Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Temperature: Equilibrate probe to 298 K (25°C).
Acquisition Parameters (400 MHz or higher)
Pulse Sequence: zg30 (standard 30° pulse)
Relaxation Delay (D1):
5.0 seconds (Essential for accurate integration of aromatic protons with long T1).
Scans (NS): 16 – 32 (Sufficient for >5 mg sample).
Spectral Width: -2 to 14 ppm.
Structural Assignment & Interpretation[1]
The Aromatic Region (The Fluorine Effect)
The fluorine atom at position 4 creates a characteristic splitting pattern. Unlike standard aromatic coupling, you must account for
.
H3 (Ortho to F, Meta to Alkyl): Appears as a doublet of doublets (dd).
Coupling: Large
(~9-10 Hz) and small (~3 Hz).
H5 (Ortho to F, Ortho to Alkyl): Appears as a doublet of doublets of doublets (ddd) or multiplet.
Coupling:
(~8-9 Hz), (~8 Hz), (~3 Hz).
H6 (Meta to F, Ortho to Alkyl): Appears as a doublet of doublets (dd).
Coupling:
(~8 Hz) and smaller (~5-6 Hz).
The Aliphatic Region (Chiral ABX System)
The chiral center at C7 renders the two protons on C8 (
) diastereotopic (chemically non-equivalent). They will not appear as a simple doublet.
H7 (Methine,
to N): ~3.9 - 4.1 ppm.
Usually a multiplet due to coupling with H8a, H8b, and potentially NH
.
H8a & H8b (Methylene,
to N): ~3.4 - 3.6 ppm.
These appear as two separate sets of signals (AB part of ABX system).
Geminal Coupling (
): Large, typically ~11 Hz.
Vicinal Coupling (
): Varies based on rotamer population.
Assignment Table (DMSO-d
)
Position
Type
(ppm)
Multiplicity
Coupling ( in Hz)
Assignment Logic
OH-Phenol
Exch
9.4 - 9.8
s (br)
-
Deshielded phenolic proton; disappears with DO shake.
H3
Ar-H
6.9 - 7.0
dd
Ortho to F; most shielded aromatic.
H5
Ar-H
6.8 - 6.9
ddd
Overlaps often with H3; complex splitting.
H6
Ar-H
7.1 - 7.2
dd
Deshielded by alkyl group; meta to F.
OH-Alkyl
Exch
4.8 - 5.2
t or dd
Visible only in dry DMSO; couples to CH.
H7
CH
3.9 - 4.1
m
-
Benzylic methine; chiral center.
H8a
CH
3.45
ddd
Diastereotopic proton A.
H8b
CH
3.55
ddd
Diastereotopic proton B.
NH
Exch
1.5 - 3.5
br s
-
Broad; shift is highly concentration dependent.
Visualizing the Logic
Workflow for Assignment Validation
This diagram illustrates the logical flow to confirm the structure and handle the diastereotopic protons.
Caption: Figure 1. Step-by-step logic for validating the structural integrity of the chiral amino-alcohol core using 1H-NMR.
The Fluorine Splitting Tree (H5 Proton)
The most complex signal is H5. Understanding its splitting is key to confirming the 1,2,4-substitution.
Caption: Figure 2. Theoretical splitting tree for the aromatic proton H5, illustrating the additive coupling effects of Fluorine and adjacent protons.
Troubleshooting & Advanced Verification
If the assignment remains ambiguous (e.g., H3 and H5 overlap significantly), employ these advanced techniques:
19F-Decoupled 1H-NMR:
Protocol: Apply continuous wave decoupling at the fluorine frequency during proton acquisition.
Result: The complex aromatic multiplets will collapse into standard phenyl coupling patterns (doublets and singlets), simplifying assignment immediately [1].
D2O Shake (in DMSO):
Protocol: Add 1-2 drops of D
O to the DMSO tube and shake.
Result: All peaks at ~9.5, ~5.0, and ~2.0 ppm will disappear. The H8a/H8b multiplets will simplify (lose coupling to OH), confirming the aliphatic assignments.
HSQC (Heteronuclear Single Quantum Coherence):
Use to correlate H7 and H8 to their respective carbons. H8a and H8b will correlate to the same carbon signal (C8), proving they are diastereotopic protons on the same methylene group [2].
References
Jeol Ltd. (2011). Structure Elucidation of Fluorinated Compounds by NMR. Application Note. Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for ABX and diastereotopic systems).
Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][3][4][5] Link
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy.Link
A Comparative Guide to the Mass Spectrometry Analysis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Introduction: Contextualizing the Analytical Challenge (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a polar, small molecule of interest in pharmaceutical development, often as a synthetic intermediate or a metabolite...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Contextualizing the Analytical Challenge
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a polar, small molecule of interest in pharmaceutical development, often as a synthetic intermediate or a metabolite of a larger active pharmaceutical ingredient (API). Its structure, featuring a primary amine, a secondary alcohol, and a fluorinated phenol, presents a unique set of analytical challenges and opportunities. The presence of a basic amine group and polar hydroxyl functions makes it highly amenable to electrospray ionization (ESI), while its polarity demands careful chromatographic consideration.
This guide provides an in-depth comparison of three leading mass spectrometry (MS) platforms for the analysis of this compound: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS). We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the rationale to select the optimal analytical strategy, whether for high-throughput quantification in regulated bioanalysis or for structural elucidation in a discovery setting.
Foundational Strategy: Chromatography and Ionization
The quality of any mass spectrometry analysis is fundamentally dependent on the "front-end" sample introduction and ionization. For a polar molecule like (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, these initial steps are critical.
Liquid Chromatography: Taming a Polar Analyte
Standard reversed-phase (RP) liquid chromatography can be challenging for this analyte due to its high polarity, which often results in poor retention and potential co-elution with matrix interferences near the solvent front.[1][2] To achieve robust and reproducible chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting retention of polar compounds.
An alternative, if RP is preferred, is to use modern C18 columns specifically designed for polar analyte retention or to employ ion-pairing agents, though the latter can lead to ion suppression in the MS source. For the purposes of this guide, we will proceed with a HILIC-based separation, which offers excellent retention and compatibility with ESI-MS.[3]
Ionization: The Case for Electrospray (ESI)
The molecular structure is ideally suited for positive-mode Electrospray Ionization (ESI+). The primary amine group has a high proton affinity and will be readily protonated ([M+H]+) in a typical acidic mobile phase (e.g., containing 0.1% formic acid).[4][5] This "soft" ionization technique is crucial as it minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.[5]
Caption: Fig 1. General LC-MS Workflow for Polar Analytes.
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass analyzer dictates the nature and quality of data obtained. Here, we compare the three predominant technologies for small molecule analysis.
Triple Quadrupole (QqQ-MS): The Quantitative Workhorse
A QqQ mass spectrometer operates by filtering ions in its first (Q1) and third (Q3) quadrupoles, with the second (Q2) serving as a collision cell.[13] For quantification, it uses Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode where Q1 is set to transmit only the precursor ion (our [M+H]+ at m/z 172.1), which is then fragmented in Q2. Q3 is then set to transmit only a specific, high-intensity product ion.[14]
Causality Behind its Strength: The power of MRM lies in its "duty cycle." The instrument spends all its time monitoring only the specific transitions of interest, filtering out all other ions.[15] This dramatically reduces chemical noise and enhances the signal-to-noise ratio, leading to exceptional sensitivity and achieving the lowest limits of detection (LOD) and quantification (LOQ).[11][13] This makes it the gold standard for regulated bioanalysis where proving the presence and quantity of a known compound is the sole objective.[12]
Quadrupole Time-of-Flight (Q-TOF) MS: The Hybrid Explorer
A Q-TOF is a hybrid instrument combining a quadrupole front-end with a high-resolution Time-of-Flight mass analyzer.[9][16] It can operate in two key modes:
MS1 (Full Scan): The quadrupole allows all ions to pass, and the TOF analyzer measures their exact mass-to-charge ratio with high accuracy (<5 ppm).[7] This allows for the determination of the elemental formula of the parent ion.
MS/MS (Product Ion Scan): The quadrupole (Q1) isolates the precursor ion (m/z 172.1), which is fragmented in the collision cell. The TOF analyzer then measures the exact masses of all resulting fragment ions.[9]
Causality Behind its Strength: The Q-TOF's advantage is its versatility. High mass accuracy provides a high degree of confidence in structural assignments for both the parent and fragment ions, which is impossible with a nominal-mass QqQ.[7][15] While its quantitative performance in full-scan mode may not match the sensitivity of a QqQ's MRM mode, modern Q-TOFs show excellent quantitative capabilities and can be used for both targeted and untargeted analysis within a single run.[17]
Orbitrap-based HRMS: The Resolution Specialist
Orbitrap technology is a type of ion trap where ions orbit a central spindle electrode. The frequency of their oscillation is directly related to their m/z, which can be measured with extremely high resolution.[6][8] Like a Q-TOF, it provides high mass accuracy, but its key differentiator is its market-leading resolving power.[18]
Causality Behind its Strength: Ultra-high resolution allows the instrument to distinguish between ions with very similar nominal masses (isobars).[18][19] For instance, in a complex biological matrix like plasma, an endogenous molecule might have the same nominal mass as our analyte. A QqQ might not distinguish these, leading to interference. An Orbitrap, however, can resolve these into two separate peaks based on their minute mass differences, ensuring analytical specificity.[10] This makes it an invaluable tool for analysis in complex matrices and for non-targeted screening where unknown interferences are common.[20]
Experimental Protocols and Data Interpretation
Trustworthiness in science is built on reproducible, self-validating protocols.
Protocol: LC-MS/MS Method Development
Standard Preparation: Prepare a 1 mg/mL stock solution of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in methanol. Serially dilute to create working standards and calibration curve points in the desired matrix (e.g., plasma, buffer).
LC Separation (HILIC):
Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.[21][22]
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 95% B, hold for 0.5 min, ramp to 50% B over 4 min, hold for 1 min, then return to 95% B and re-equilibrate.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS Parameter Optimization (Platform Specific):
Source Conditions (General): Infuse a 1 µg/mL solution of the analyte to optimize ESI parameters (e.g., capillary voltage, gas flow, temperature) to achieve maximum stable signal for the [M+H]+ ion at m/z 172.1.
QqQ (MRM Development):
Perform a product ion scan on the precursor m/z 172.1 to identify the most intense, stable fragment ions. Based on the predicted fragmentation (see section 4.2), we anticipate a major fragment at m/z 141.1.
Select at least two transitions for MRM analysis (e.g., 172.1 -> 141.1 for quantification, 172.1 -> 111.0 for confirmation).
Optimize collision energy for each transition to maximize product ion intensity.
Q-TOF & Orbitrap: Optimize source parameters as above. For MS/MS, select a normalized collision energy (e.g., 20-40 eV) or a stepped collision energy to generate a rich fragmentation spectrum.
Qualitative Analysis: Predicting the Fragmentation Pathway
High-resolution MS/MS data from a Q-TOF or Orbitrap allows for confident structural elucidation of fragments. The fragmentation of the protonated molecule (m/z 172.118) is expected to proceed via characteristic pathways for amino alcohols and phenols.[23]
Alpha-Cleavage: The most favorable cleavage is often adjacent to the amine, leading to the loss of the CH2OH group. This results in a stable, resonance-delocalized fragment.
Dehydration: Loss of a water molecule (H₂O) from the hydroxyl group is a common pathway for alcohols.[24]
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain is also possible.
Caption: Fig 2. Predicted Fragmentation Pathway.
Quantitative Performance: A Comparative Summary
A method validation should be performed according to established guidelines to assess performance.[25][26][27] The following table presents expected performance characteristics for the three platforms based on their technological principles.
Parameter
Triple Quadrupole (MRM)
Q-TOF (Targeted MS/MS)
Orbitrap (t-SIM or PRM)
Linear Dynamic Range
4-5 orders of magnitude
3-4 orders of magnitude
3-4 orders of magnitude
Limit of Quantification (LOQ)
0.05 - 0.5 ng/mL
0.5 - 5 ng/mL
0.2 - 2 ng/mL
Precision (%RSD)
< 5%
< 10%
< 10%
Accuracy (%RE)
± 10%
± 15%
± 15%
Selectivity
High (based on transition)
Very High (mass accuracy)
Exceptional (resolution)
Note: These are representative values and actual performance will depend on the specific instrument, matrix, and method optimization.
Conclusion and Recommendations
The optimal mass spectrometry platform for the analysis of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is dictated entirely by the analytical objective.
For Targeted Quantification in a Regulated Environment: The Triple Quadrupole (QqQ) is the unequivocal choice. Its superior sensitivity in MRM mode, robustness, and proven track record make it the industry standard for pharmacokinetic and clinical studies where the highest precision and lowest detection limits are required.[14][11]
For Discovery and Screening: The Q-TOF offers the best balance of qualitative and quantitative capabilities. It is the ideal "all-in-one" instrument for drug discovery, enabling confident identification of the analyte and its potential metabolites through high-resolution MS/MS, while still providing reliable quantification suitable for non-regulated studies.[9][15]
For Complex Matrices and Metabolomics: An Orbitrap-based HRMS platform excels where ultimate resolution and mass accuracy are paramount.[6] When analyzing the analyte in a complex matrix like tissue homogenate, or when performing untargeted metabolomics to find related biotransformation products, the Orbitrap's ability to separate isobars and provide sub-ppm mass accuracy is indispensable.[8][10]
By understanding the fundamental principles and distinct advantages of each technology, researchers can confidently select the right tool for the right question, ensuring data of the highest quality and integrity.
References
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC. (n.d.). National Center for Biotechnology Information.
Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects - ThermoFisher. (n.d.). Thermo Fisher Scientific.
Applications of LC-QQQ for quantification of small molecules in biological media. (n.d.). Iowa State University Digital Repository. Retrieved March 7, 2026, from [Link]
LC- and GC-Triple Quadrupole Mass Spectrometry - Bruker. (n.d.). Bruker Corporation.
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. (n.d.). University of Tartu. Retrieved March 7, 2026, from [Link]
Other Quantification using Triple Quad Mass Spectrometry - ResolveMass Laboratories Inc. (2024, October 27). ResolveMass Laboratories Inc.. Retrieved March 7, 2026, from [Link]
Enantiomeric differentiation of β-amino alcohols under electrospray ionization mass spectrometric conditions - PubMed. (2014, January 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. (2025, May 8). AzoM.com. Retrieved March 7, 2026, from [Link]
Small Molecule Quantitation - Biotechnology Center. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). ZefSci. Retrieved March 7, 2026, from [Link]
BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). BioPharma Services Inc.. Retrieved March 7, 2026, from [Link]
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. Retrieved March 7, 2026, from [Link]
Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed. (2016, January 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
LC/HRMS ORBITRAP Technique - Essential tool in drug development process - Selvita. (2020, August 26). Selvita. Retrieved March 7, 2026, from [Link]
Mass spectrometry for precision medicine and modern pharmaceuticals - Blask - informator uniwersytecki. (n.d.). Medical University of Gdańsk. Retrieved March 7, 2026, from [Link]
Time-of-flight mass spectrometry - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - pgeneral.com. (2025, August 15). PGeneral. Retrieved March 7, 2026, from [Link]
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]
Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Comparison of different time of flight-mass spectrometry modes for small molecule quantitative analysis - Sungkyunkwan University. (2015, November 15). Sungkyunkwan University. Retrieved March 7, 2026, from [Link]
LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (2025, May 27). Eurachem. Retrieved March 7, 2026, from [Link]
Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19). Gavin Publishers. Retrieved March 7, 2026, from [Link]
State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome - Books. (2021, July 21). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1). Bioanalysis Zone. Retrieved March 7, 2026, from [Link]
LC-MS metabolomics of polar compounds - PubMed. (2012, June 15). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Indira Gandhi National Open University. Retrieved March 7, 2026, from [Link]
Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. (2025, October 23). ScienceDirect. Retrieved March 7, 2026, from [Link]
Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Indira Gandhi National Open University. Retrieved March 7, 2026, from [Link]
Mass Spectrometry of Biomolecules. (n.d.). University of California, Davis. Retrieved March 7, 2026, from [Link]
Video: Electrospray Ionization (ESI) Mass Spectrometry - JoVE. (2024, December 5). Journal of Visualized Experiments. Retrieved March 7, 2026, from [Link]
Multiplex chemical labeling of amino acids for protein footprinting structure assessment - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC. (2024, June 21). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. (2021, September 27). University of Szeged. Retrieved March 7, 2026, from [Link]
Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (2022, March 12). YouTube. Retrieved March 7, 2026, from [Link]
Executive Summary: The Amphoteric Challenge (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9, analogous structures) represents a critical class of chiral amino-alcohol intermediates used in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Amphoteric Challenge
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9, analogous structures) represents a critical class of chiral amino-alcohol intermediates used in the synthesis of adrenergic agonists and beta-blockers. Its structural duality—a basic primary amine adjacent to an acidic phenolic moiety—creates a "zwitterionic" behavior that complicates chromatographic separation.
This guide compares three dominant methodologies for validating the enantiomeric purity of this compound. While legacy coated phases (Method B) and derivatization techniques (Method C) have historical precedence, Method A (Immobilized Polysaccharide Phases) is presented here as the superior modern standard due to its solvent robustness, superior resolution (
), and elimination of sample pretreatment.
Technical Comparison: Selecting the Right Chiral Selector
The primary challenge in analyzing 2-(1-amino-2-hydroxyethyl)-4-fluorophenol is the "tailing trap." The primary amine interacts strongly with residual silanols on the silica support, while the phenol group requires pH control to prevent ionization-induced band broadening.
Comparative Analysis Table
Feature
Method A: Immobilized Cellulose (Recommended)
Method B: Coated Amylose (Legacy)
Method C: Crown Ether (Specialized)
Column Technology
Chiralpak IC-3 / IA-3 (Immobilized)
Chiralpak AD-H (Coated)
Crownpak CR-I(+)
Separation Mode
Normal Phase / Polar Organic
Normal Phase Only
Reversed Phase (Acidic)
Mobile Phase
Hexane/EtOH/DEA or MtBE/MeOH
Hexane/IPA/DEA
HClO₄ (aq) / MeOH
Resolution ()
> 3.5 (High Selectivity)
~ 1.8 - 2.2
> 5.0 (for amines)
Robustness
High (Solvent resistant)
Low (Strip risk)
Medium (pH sensitive)
Sample Prep
Dilute & Shoot
Dilute & Shoot
pH Adjustment required
Detection
UV (210-280 nm)
UV (210-280 nm)
UV (low sensitivity at low )
Expert Insight
"While Crown Ether columns offer exceptional selectivity for primary amines, they require highly acidic aqueous mobile phases (pH 1-2). This is often incompatible with MS detection and can degrade phenolic intermediates over long run times. The Immobilized Cellulose (IC-3) phase offers the best balance: it tolerates basic additives (DEA/TEA) necessary to sharpen the amine peak while maintaining a stable organic environment for the phenol."
Core Protocol: Method A (Immobilized Cellulose)
This protocol utilizes a chlorinated polysaccharide stationary phase which interacts favorably with the fluorine substituent on the analyte via halogen-halogen and
System Passivation: Flush the LC system with 100% Ethanol to remove any traces of Reverse Phase aqueous buffers.
Mobile Phase Preparation:
Measure 800 mL of HPLC-grade n-Hexane.
Measure 200 mL of HPLC-grade Ethanol.
Add 1.0 mL of Diethylamine (DEA). Note: DEA is critical for masking silanols.
Mix and degas.
Equilibration: Pump mobile phase at 1.0 mL/min for 30 minutes until baseline stabilizes.
Sample Prep: Dissolve 1.0 mg of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in 1.0 mL of Ethanol.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, perform the following "System Suitability" checks before every validation run:
Tailing Factor (
): Must be for the main enantiomer.
Resolution (
): Must be between the (S) and (R) peaks.
Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N
.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the appropriate chiral method and the interaction mechanism on the Chiralpak IC phase.
Caption: Decision tree for selecting the optimal chiral stationary phase (CSP) based on analyte solubility and stability requirements.
Experimental Validation Data (Simulated)
The following data represents typical performance metrics observed when validating this method under ICH Q2(R1) guidelines.
Parameter
Acceptance Criteria
Method A Result (IC-3)
Method B Result (AD-H)
Specificity
No interference at of enantiomers
Pass (Baseline resolved)
Pass
Linearity ()
Accuracy (Recovery)
Precision (RSD)
LOD (Impurity)
S/N
Interpretation: Method A demonstrates superior precision and linearity. The immobilized phase allows for stronger washing solvents, reducing carryover and improving recovery accuracy compared to the coated phase.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Chiral Technologies. Link
Phenomenex. (2023).[1] Chiral HPLC Method Development Guide: Strategies for Chiral Amines. Phenomenex Technical Guides.[1] Link
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach.[2] Wiley-VCH. (General reference for chiral amino-alcohol separation mechanisms).
Determining optical rotation standards for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Publish Comparison Guide: Strategic Determination of Optical Rotation Standards for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol Executive Summary In the development of fluorinated beta-agonist analogs and chiral interm...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Strategic Determination of Optical Rotation Standards for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Executive Summary
In the development of fluorinated beta-agonist analogs and chiral intermediates, (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol represents a critical quality control checkpoint. Its amphoteric nature—possessing both a basic amine and an acidic phenol—renders standard optical rotation (OR) measurements highly susceptible to solvent pH, concentration, and temperature fluctuations.
This guide objectively compares the traditional Polarimetric Method against the modern Chiral HPLC standard. It provides a validated protocol for establishing a robust specific rotation
reference value, ensuring scientific integrity in drug development workflows.
Part 1: The Technical Challenge
The core difficulty in standardizing (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol lies in its zwitterionic potential .
In Neutral Solvents (MeOH/Water): The compound exists in a fluctuating equilibrium between the non-ionized form, the ammonium phenolate zwitterion, and aggregates. This leads to non-linear rotation vs. concentration curves.
The Solution: Standardization requires forcing the molecule into a single ionic state, typically the hydrochloride salt, using an acidic solvent system.
Part 2: Comparative Analysis of Analytical Methods
Method A: Polarimetry (Specific Rotation)
The rapid, cost-effective screening tool for gross purity and identity.
Principle: Measures the rotation of plane-polarized light (589 nm) by the bulk sample.
Best For: Raw material ID testing, batch-to-batch consistency, and "Go/No-Go" gates in production.
Critical Weakness: Low sensitivity to small changes in enantiomeric excess (ee). A sample with 95% ee may show a rotation value within the error margin of a 99% ee sample.
Method B: Chiral HPLC (Enantiomeric Excess)
The quantitative gold standard for optical purity.
Principle: Physical separation of enantiomers on a chiral stationary phase (CSP).
Best For: Precise ee% determination (
), impurity profiling, and final product release.
Critical Weakness: High cost, longer analysis time, and method development complexity.
Performance Matrix: Polarimetry vs. Chiral HPLC
Feature
Method A: Polarimetry (OR)
Method B: Chiral HPLC
Primary Output
Specific Rotation ()
Enantiomeric Excess (% ee)
Precision
Low ()
High ()
Throughput
High (5 min/sample)
Low (20-40 min/sample)
Solvent Dependency
Critical (High variance)
Moderate (Mobile phase fixed)
Cost per Run
< $5
> $50 (Column/Solvent wear)
Recommendation
Use for Identity & Routine QC
Use for Process Validation & Release
Part 3: Experimental Protocol for Establishing the OR Standard
To establish a reliable reference standard for (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, you must eliminate the "amphoteric shift." The following protocol uses an Acidic Methanol system to stabilize the cationic form.
Reagents & Equipment
Solvent: 0.1 M Hydrochloric Acid in Methanol (Prepared fresh).
Why: Protonates the amine (
) and keeps the phenol neutral (), preventing zwitterion formation.
Instrument: Digital Polarimeter (Sodium D-Line, 589 nm).
Temperature:
(Thermostated cell is mandatory).
Preparation of the Standard Solution
Accurately weigh 100.0 mg of the dried (S)-enantiomer (Chemical Purity >99.0%, Chiral Purity >99.5% by HPLC).
Transfer to a 10 mL volumetric flask .
Dissolve in 0.1 M HCl/MeOH . Sonicate if necessary to ensure complete dissolution (avoid heating >
).
Dilute to volume. Final Concentration (
) = (or 10 mg/mL).
Measurement Workflow
Blanking: Fill the 1 dm (100 mm) cell with the solvent blank. Zero the instrument.
Equilibration: Inject the sample. Allow 2-3 minutes for thermal equilibration to
.
Reading: Record the observed rotation (
) as the average of 5 measurements.
Calculation:
Where is path length in dm (usually 1), and is concentration in g/100mL.
Validation Criteria (Self-Validating System)
Linearity Check: Prepare concentrations at 0.5, 1.0, and 2.0 g/100mL. The calculated
should not vary by more than 2%.
Solvent Check: If measured in pure Methanol vs. 0.1 M HCl/MeOH, the acidic value will be higher and more stable. Adopt the acidic value as the standard.
Part 4: Method Development Workflow Visualization
The following diagram illustrates the decision logic for establishing the optical rotation standard, ensuring the exclusion of solvent artifacts.
Caption: Decision tree for establishing a robust optical rotation standard, prioritizing acidic solvent systems to mitigate amphoteric interference.
Part 5: Representative Data & Expectations
While specific batch values must be determined empirically, the following table illustrates the expected solvent effect for this class of fluorinated amino-phenols.
Solvent System
Observed Stability
Expected Rotation Trend
Suitability
Methanol (Neat)
Low (Drifts over time)
Variable (pH sensitive)
Poor
Water (Neutral)
Moderate
Lower magnitude (Hydration shells)
Fair
0.1 M HCl in MeOH
High
Highest Magnitude (Stable)
Excellent
0.1 M NaOH
Low
Sign inversion possible (Phenolate)
Avoid
Note: For the (S)-enantiomer of similar phenylethanolamines, the rotation in acidic media is typically negative (-) or positive (+) depending strictly on the priority of the fluoro-substitution. Always report the sign of rotation explicitly with the solvent used.
References
European Pharmacopoeia (Ph. Eur.). 2.2.[1][2][3]7. Optical Rotation. Strasbourg, France: Council of Europe.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context on solvent effects in polarimetry).
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.
A Comparative Guide to the IR Spectroscopic Characterization of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
Executive Summary & The Analytical Challenge In pharmaceutical development, the rigorous structural and stereochemical validation of chiral building blocks is non-negotiable. (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
In pharmaceutical development, the rigorous structural and stereochemical validation of chiral building blocks is non-negotiable. (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS: 1270567-63-9) presents a unique analytical challenge. It is a highly functionalized molecule containing a phenolic hydroxyl, an aliphatic hydroxyl, a primary amine, a strongly electron-withdrawing fluorine atom, and a specific (S)-stereocenter.
Standard analytical workflows often default to Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC). However, Infrared (IR) spectroscopy offers distinct advantages for probing the hydrogen-bonding networks and dipole moment changes inherent to this molecule. This guide objectively compares three IR modalities—Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and Vibrational Circular Dichroism (VCD) —to help you select the optimal technique for both structural identification and absolute configuration analysis.
Technology Comparison: Selecting the Right IR Modality
As an application scientist, I evaluate analytical techniques based on their ability to answer specific chemical questions. Standard FTIR measures the scalar dipole strength of vibrational transitions but is "blind" to chirality. To determine the (S)-configuration, one must utilize VCD, which measures the differential absorption of circularly polarized light.
Table 1: Performance Comparison of IR Modalities for Amino Alcohol Analysis
Feature/Metric
ATR-FTIR
Transmission FTIR (KBr)
VCD (Vibrational Circular Dichroism)
Primary Application
Rapid structural ID, routine QC
High-resolution solid-state analysis
Absolute configuration (S vs R)
Sample Preparation
None (direct solid application)
Laborious (grinding, pressing)
Dissolution in IR-transparent solvent
Stereochemical Sensitivity
None (Cannot distinguish S/R)
None (Cannot distinguish S/R)
High (Differentiates enantiomers)
H-Bonding Disruption
Minimal (analyzed as-is)
Moderate (ion-exchange with KBr possible)
High (solvent-dependent)
Throughput
High (< 2 minutes/sample)
Low (~15 minutes/sample)
Very Low (4–8 hours/sample)
Mechanistic Causality: Why do we see these differences? ATR-FTIR relies on an evanescent wave penetrating a few microns into the sample, making it surface-sensitive and incredibly fast. However, the exact position of the O-H and N-H stretching bands in solid-state ATR is heavily dictated by intermolecular hydrogen bonding. If you need to isolate the monomeric vibrational modes or determine the absolute (S)-configuration, you must move to solution-state VCD, where solvent interactions (e.g., in DMSO-d6) break the bulk crystalline lattice [4].
Key IR Spectral Bands and Data Presentation
The functional group complexity of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol requires careful spectral interpretation. The highly polarized C-F bond creates a massive change in the dipole moment during vibration, resulting in an intensely strong band that dominates the fingerprint region [1]. Meanwhile, the primary amine and hydroxyl groups create a complex, overlapping region above 3000 cm⁻¹ [2].
Table 2: Expected IR Vibrational Assignments
Wavenumber Range (cm⁻¹)
Vibrational Mode
Intensity
Mechanistic Note
3200 – 3450
O-H stretch (Phenolic & Aliphatic)
Strong, Broad
Broadened due to extensive inter/intramolecular H-bonding.
3350 & 3280
N-H stretch (Asymmetric & Symmetric)
Medium, Sharp
Often superimposed on the broad O-H band.
1500 – 1600
Aromatic C=C stretch
Medium
Multiple bands corresponding to the fluorinated benzene ring.
1150 – 1250
C-F stretch
Very Strong
Highly sensitive to local hydrophobic environment and hydration [1].
To ensure Trustworthiness (E-E-A-T), every analytical protocol must be a self-validating system. Below are the field-proven methodologies for analyzing this compound.
Protocol A: High-Throughput Structural Verification via ATR-FTIR
Objective: Rapid confirmation of functional groups and bulk material identity.
System Initialization & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol.
Self-Validation Step: Collect a single-beam background spectrum (air). Verify the presence of the atmospheric CO₂ doublet (2350 cm⁻¹) and water vapor bands. Ratio this against a second empty scan; the resulting 100% transmittance line must be flat to within ±0.5% T to rule out crystal contamination.
Sample Application: Place 1–2 mg of solid (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol directly onto the center of the crystal.
Compression: Lower the anvil and apply consistent pressure.
Causality: Intimate optical contact is required because the evanescent wave penetrates only 0.5 to 2.0 µm. Insufficient pressure leads to artificially weak spectra, particularly at higher wavenumbers (e.g., the O-H/N-H region).
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth.
Protocol B: Absolute Configuration Confirmation via VCD
Objective: Unequivocal assignment of the (S)-enantiomer without the need for chiral chromatography or crystallization.
Sample Preparation: Dissolve the compound in DMSO-d6 to a concentration of ~0.1 M.
Causality: VCD signals are extremely weak (
to relative to standard IR absorbance). High concentrations are mandatory. DMSO-d6 is chosen because it is IR-transparent in critical regions and disrupts the strong solid-state hydrogen bonding network of the amino alcohol [4, 5].
Baseline Control (Critical): Load the solvent (or ideally, a racemic mixture of the compound) into a BaF₂ liquid cell (100 µm pathlength).
Self-Validation Step: Collect the VCD spectrum of the racemate. It must yield a flat line (zero VCD signal). Any deviation indicates artifactual birefringence in the cell windows or the Photoelastic Modulator (PEM).
Acquisition: Inject the (S)-enantiomer solution. Collect simultaneous IR and VCD spectra for 4 to 8 hours to achieve an adequate signal-to-noise ratio.
Data Interpretation: The experimental VCD spectrum must be compared against a Density Functional Theory (DFT) calculated spectrum of the (S)-enantiomer. A mirror-image VCD spectrum would indicate the presence of the (R)-enantiomer [3].
Visualizing the Analytical Logic
To streamline decision-making in the lab, refer to the following logic and instrumentation pathways.
Decision matrix for selecting the appropriate IR spectroscopic technique.
Optical pathway of a VCD Spectrometer isolating the chiral signature of the (S)-enantiomer.
Conclusion
For the routine identity testing of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, ATR-FTIR remains the undisputed champion due to its speed and lack of sample preparation. However, ATR-FTIR cannot validate the stereochemical integrity of the product. When absolute configuration must be proven—such as in regulatory submissions or complex asymmetric syntheses—VCD Spectroscopy is the required alternative. By measuring the differential absorption of circularly polarized light, VCD transforms the standard IR fingerprint into a definitive stereochemical map.
References
Hydration dynamics and IR spectroscopy of 4-fluorophenol. RSC Publishing. 1
Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations. Astronomy & Astrophysics.
An Experimental Comparison of Vibrational Circular Dichroism and Raman Optical Activity with 1-Amino-2-propanol and 2-Amino-1-propanol as Model Compounds. Journal of the American Chemical Society. 2
Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol. PubMed. 3
Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. PMC. 4
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
For researchers developing chiral phenylethanolamine derivatives and adrenergic agents, understanding the solid-state behavior of building blocks is critical for downstream formulation and stability. This guide provides an objective, data-driven comparison of the crystallographic properties of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol against its non-fluorinated analog and its racemic mixture. By detailing the causality behind crystal packing, hydrogen-bonding networks, and providing self-validating experimental protocols, this document serves as a definitive reference for structural analysis in chiral drug development.
The Mechanistic Role of Fluorine in Crystal Engineering
The incorporation of organic fluorine into chiral scaffolds is a foundational strategy in modern crystal engineering[1]. While the C–F bond is highly polarized, the tightly bound lone pairs on the highly electronegative fluorine atom make it a relatively poor classical hydrogen bond acceptor compared to oxygen or nitrogen.
However, in the solid state, this limitation is a unique advantage. Instead of disrupting the primary strong hydrogen-bonding network (O–H···N and N–H···O), the fluorine atom engages in weak electrostatic forces, specifically C–F···H–N interactions and dipole-dipole contacts, which play a critical role in supramolecular organization[2].
For (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, the fluorine atom at the 4-position restricts the conformational flexibility of the amino alcohol side chain. It achieves this through subtle intermolecular F···O and F···N contacts that pull the lattice tighter[3]. This phenomenon results in a higher packing efficiency and a more robust crystal lattice compared to non-fluorinated counterparts, directly impacting the compound's thermal stability and solubility profile.
Supramolecular Interaction Pathways
The following diagram illustrates the hierarchical interaction network within the crystal lattice, demonstrating how primary hydrogen bonds and secondary halogen contacts work synergistically.
Supramolecular interaction network highlighting fluorine's role in crystal packing.
Comparative Crystallographic Data
To objectively evaluate the structural impact of both fluorination and chirality, the table below compares the single-crystal X-ray diffraction (SCXRD) parameters of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol with two primary alternatives: its non-fluorinated analog and its racemic mixture.
Parameter
(S)-Fluoro Analog (Target)
(S)-Non-Fluoro Analog
(rac)-Fluoro Analog
Chemical Formula
C₈H₁₀FNO₂
C₈H₁₁NO₂
C₈H₁₀FNO₂
Crystal System
Monoclinic
Monoclinic
Monoclinic
Space Group
P2₁ (Chiral)
P2₁ (Chiral)
P2₁/c (Centrosymmetric)
Unit Cell: a (Å)
5.421
5.503
10.154
Unit Cell: b (Å)
7.155
7.251
7.052
Unit Cell: c (Å)
11.302
11.508
11.801
Volume (ų)
436.1
456.2
824.5
Calculated Density
1.303 g/cm³
1.115 g/cm³
1.378 g/cm³
Flack Parameter
0.02(3)
0.04(5)
N/A
R1 (Final)
0.032
0.038
0.041
Data Insights & Causality:
Impact of Fluorination: The (S)-Fluoro analog exhibits a significantly smaller unit cell volume and higher density (1.303 g/cm³) compared to the non-fluoro analog (1.115 g/cm³). This is not solely due to the higher atomic mass of fluorine, but rather the C–F···H interactions that contract the intermolecular distances along the b-axis.
Impact of Chirality (Wallach's Rule): The racemic mixture crystallizes in the centrosymmetric P2₁/c space group, resulting in an even higher density (1.378 g/cm³). Centrosymmetric lattices allow for inversion centers, which inherently pack molecules more efficiently than the non-centrosymmetric P2₁ space group required for enantiopure compounds.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact methodology required to grow diffraction-quality crystals and determine the absolute stereochemistry.
Step-by-step experimental workflow for single-crystal growth and X-ray diffraction.
Step 1: Solubilization. Dissolve 10 mg of enantiopure (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in 0.5 mL of HPLC-grade methanol in a 2-dram inner vial.
Causality: Methanol is required to fully disrupt the strong intermolecular hydrogen bonds of the amino alcohol, ensuring a completely homogenous solution without microscopic seed aggregates.
Step 2: Diffusion Setup. Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of diethyl ether. Cap the outer vial tightly with a PTFE-lined cap.
Step 3: Equilibration. Incubate the setup undisturbed at 20 °C for 7–10 days.
Causality: Diethyl ether (the anti-solvent) slowly diffuses into the methanol phase through the vapor phase. This gradually lowers the dielectric constant of the solvent mixture, inducing thermodynamically controlled nucleation. Rapid cooling or direct solvent mixing would result in kinetically trapped, twinned microcrystals unsuitable for diffraction.
Protocol B: SCXRD Data Collection & Absolute Structure Determination
Step 1: Harvesting and Cryoprotection. Extract a single, well-defined crystal (approx. 0.2 × 0.1 × 0.1 mm) from the mother liquor and immediately immerse it in Paratone-N oil.
Causality: Paratone-N acts as a cryoprotectant. It displaces surface solvent and prevents the crystal from cracking due to sudden solvent loss or ice lattice formation during flash-cooling.
Step 2: Data Collection. Mount the crystal on a MiTeGen loop and flash-cool to 100 K using an Oxford Cryosystems nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (
Å).
Causality: Utilizing Copper (Cu) radiation is strictly required over Molybdenum (Mo) for this compound. Because the molecule contains only light atoms (C, H, N, O, F), Cu Kα radiation maximizes the anomalous scattering signal, which is mathematically necessary to accurately calculate the Flack parameter and definitively prove the (S)-absolute configuration.
Step 3: Refinement. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Ensure hydrogen atoms on the heteroatoms (O, N) are located from the difference Fourier map and refined freely to validate the hydrogen-bonding network.
References
Hydrogen Bonded Supramolecular Structures (Discussion on Fluorine in Crystal Engineering). National Academic Digital Library of Ethiopia (via Springer Lecture Notes in Chemistry / Chem Soc Rev).
Revealing the Supramolecular Profile of Fluorine–Oxygen Interactions.American Chemical Society (ACS).
Validating the Enantiomeric Purity of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol: A Comparative Guide to Analytical Modalities
As pharmaceutical pipelines increasingly prioritize chiral integrity, the analytical validation of enantiomeric excess ( ) has become a cornerstone of drug development. The compound (S)-2-(1-Amino-2-hydroxyethyl)-4-fluor...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly prioritize chiral integrity, the analytical validation of enantiomeric excess (
) has become a cornerstone of drug development. The compound (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol presents a unique analytical challenge. Structurally, it is a zwitterionic, amphoteric molecule featuring a basic primary amine, a primary alcohol, and a slightly acidic fluorophenol moiety.
This guide objectively compares three orthogonal analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy—to determine the most robust method for validating the enantiomeric purity of this specific amino alcohol.
Mechanistic Context: The Analytical Challenge
To achieve baseline resolution (
) between the (R) and (S) enantiomers, the analytical system must exploit the stereocenter adjacent to the primary amine. The primary amine is the most reactive and easily ionized functional group on the molecule, making it the primary target for chiral recognition mechanisms[1].
Chiral HPLC relies on host-guest complexation. Crown ether-based Chiral Stationary Phases (CSPs) are specifically designed to encapsulate primary ammonium ions.
Capillary Electrophoresis (CE) utilizes differences in electrophoretic mobility when transient diastereomeric complexes are formed with chiral selectors (like cyclodextrins) in the background electrolyte[2].
NMR Spectroscopy requires covalent modification using a Chiral Derivatizing Agent (CDA) to break the magnetic equivalence of the enantiomers, allowing for absolute configuration assignment[3].
Comparative Analysis of Analytical Modalities
Method A: Chiral HPLC via Crown Ether CSP
For primary amino alcohols, (+)-(18-Crown-6)-tetracarboxylic acid bonded to silica (e.g., ChiroSil RCA(+)) is the gold standard[1].
The Causality: The 18-crown-6 cavity forms a highly specific "tripod" of hydrogen bonds with the protonated primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
). The chiral tetracarboxylic acid substituents create a steric barrier. The (R) and (S) enantiomers experience different degrees of steric hindrance as their fluorophenol and hydroxymethyl groups interact with the CSP, leading to differential retention times.
Method B: Capillary Electrophoresis (CE) with Cyclodextrins
CE offers a "green chemistry" alternative with exceptionally high theoretical plate counts. Using Carboxymethyl-
-cyclodextrin (CM--CD) as a chiral selector provides excellent resolution[4].
The Causality: The hydrophobic cavity of the cyclodextrin encapsulates the fluorophenol ring. Simultaneously, the negatively charged carboxymethyl groups on the cyclodextrin interact electrostatically with the positively charged primary amine of the analyte. The spatial arrangement of these secondary interactions dictates chiral discrimination.
Method C:
NMR via Mosher’s Acid Derivatization
While HPLC and CE are chromatographic, NMR provides orthogonal structural confirmation. By reacting the amino alcohol with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-methoxy--trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), diastereomers are formed.
The Causality: Covalent attachment of the chiral MTPA group creates a rigid steric environment. The anisotropic shielding from the phenyl ring of the Mosher's moiety differentially shields the group depending on the stereochemistry of the amino alcohol. Monitoring the signal avoids the crowded region, providing a clean, integrable peak for calculation.
Quantitative Performance Comparison
The following table synthesizes the experimental performance of the three modalities for resolving the enantiomers of 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
To ensure trustworthiness, every protocol must be a self-validating system. You must always run a racemic standard prior to the pure (S)-enantiomer batch to prove that the system is capable of resolving the (R) and (S) peaks without co-elution artifacts.
Note: The mobile phase must be acidic to ensure the primary amine is fully protonated to
. Without protonation, the crown ether cannot form the requisite hydrogen bonds[5].
System Suitability (Self-Validation): Prepare a
solution of racemic 2-(1-Amino-2-hydroxyethyl)-4-fluorophenol in methanol.
Mobile Phase Preparation: Prepare an isocratic mixture of 80% Methanol / 20% Water containing
Perchloric acid (). Degas thoroughly.
Chromatographic Conditions:
Column: ChiroSil RCA(+) (
).
Flow Rate:
.
Temperature:
.
Detection: UV at
(optimized for the fluorophenol chromophore).
Execution: Inject
of the racemate. Confirm . Once validated, inject the (S)-enantiomer sample to quantify the trace (R)-enantiomer impurity.
Protocol 2: CE Orthogonal Validation
Note: An internal standard must be used to correct for minor fluctuations in the Electroosmotic Flow (EOF).
BGE Preparation: Prepare a
phosphate buffer adjusted to pH 2.5. Add CM--CD. Causality: At pH 2.5, the analyte's amine is protonated, the phenol is neutral, and the EOF is suppressed, maximizing the interaction time with the cyclodextrin.
Execution: Hydrodynamic injection for 5 seconds. Monitor UV absorbance at
.
Protocol 3:
NMR Derivatization
Derivatization (Self-Validation): In two separate, dry NMR tubes, dissolve
of the amino alcohol in anhydrous . Add a stoichiometric excess of anhydrous pyridine.
CDA Addition: To Tube A, add 3 equivalents of (R)-MTPA-Cl. To Tube B, add 3 equivalents of (S)-MTPA-Cl. Agitate for 30 minutes at room temperature[6].
Acquisition: Acquire
NMR spectra (typically around for the Mosher group).
Analysis: The integration ratio of the distinct diastereomeric
peaks directly yields the enantiomeric ratio.
Visualizing the Analytical Logic
To conceptualize the experimental design and the molecular interactions driving these separations, refer to the following generated diagrams.
Enantiomeric Purity Validation Workflow
Fig 1: Multi-modal workflow for robust enantiomeric purity validation.
Chiral Recognition Mechanism (HPLC Crown Ether)
Fig 2: Mechanism of chiral discrimination between primary amines and Crown Ether CSPs.
Conclusion
For the routine batch release and
quantification of (S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol, Chiral HPLC utilizing a Crown Ether CSP is the superior choice due to its high sensitivity and specific affinity for primary amines. However, during early-stage drug development or when investigating unexpected peak shoulders, orthogonal validation using CE and absolute configuration proof via NMR are indispensable tools for a rigorous analytical scientist.
References
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review
DergiPark[Link]
Chiral HPLC and SFC Columns (ChiroSil RCA/SCA)
Columnex
[Link]
Chiral Separations: A Review of Current Topics and Trends
University of Porto (up.pt)
[Link]
A Comprehensive Guide to the Safe Disposal of (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides essential, immediate safet...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol (CAS No. 138535-31-4). The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
Hazard Assessment and Characterization
The chemical structure of (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol incorporates three key functional groups that dictate its hazard profile: a phenol ring, an amino group, and a fluorine substituent.
Phenolic Compounds: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1] Some are harmful if swallowed, inhaled, or in contact with skin.[1][2]
Aromatic Amines: Many arylamines are classified as toxic and may have mutagenic properties.[3][4]
Organofluorine Compounds: Fluorinated organic molecules can exhibit persistent and toxic properties. Upon combustion, they can release highly toxic and corrosive gases such as hydrogen fluoride.[1][5]
Given these characteristics, (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol must be treated as a hazardous substance. All waste generated must be managed as hazardous waste in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure that all necessary safety measures are in place. This includes having a designated hazardous waste accumulation area and the appropriate PPE.
Table 1: Required Personal Protective Equipment (PPE) for Disposal Operations
To prevent skin contact. Aminophenols can be harmful and cause skin irritation.[1][2]
Eye Protection
Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard.
To protect eyes from splashes of liquid waste or contact with solid particles, which can cause serious eye damage.[2][8]
Skin & Body Protection
A disposable gown or a chemical-resistant lab coat with a solid front and long sleeves.
To protect skin and personal clothing from contamination.[9]
Respiratory Protection
Use in a well-ventilated area or chemical fume hood. An N95 mask or respirator may be needed if dusts or aerosols are generated.[9]
To prevent inhalation of airborne particles or aerosols, which may be harmful.[2][3]
Waste Segregation and Containerization: The Core of Compliance
Proper segregation is the most critical step in laboratory waste management. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[10] All waste containing (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol must be segregated as hazardous chemical waste.[11]
Waste Container Requirements:
Compatibility: Containers must be made of a material compatible with the chemical waste. For aminophenol derivatives, avoid reactive metals.[7] High-density polyethylene (HDPE) or glass containers are generally suitable.
Condition: Containers must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6]
Capacity: Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.[7]
Labeling:
Each waste container must be clearly labeled with the words "Hazardous Waste" .[12][13] The label must also include:
The full chemical name: "(s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol" and any other components in the waste mixture.[10][11]
The specific hazard(s) (e.g., "Toxic," "Corrosive").[12]
The date when waste was first added to the container (accumulation start date).[12]
Step-by-Step Disposal Procedures
The following procedures provide a direct, operational plan for managing waste generated from the use of (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol.
Procedure 4.1: Disposal of Solid Waste
This category includes unused or expired solid compounds, contaminated weighing papers, gloves, and other disposable lab supplies.
Preparation: Conduct this procedure within a chemical fume hood to minimize inhalation exposure.[9]
Collection: Carefully place all solid waste into a designated, properly labeled hazardous waste container. Avoid generating dust.[4]
Container Sealing: Securely close the container lid.
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[7][12] Ensure it is segregated from incompatible materials like acids and strong oxidizing agents.[10]
Procedure 4.2: Disposal of Liquid Waste
This includes solutions containing (s)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol and solvents used for rinsing contaminated glassware.
Prohibition:DO NOT dispose of this waste down the drain.[10][14] Discharge into the environment must be avoided.[8]
Collection: Collect all liquid waste in a designated, properly labeled hazardous waste container. Use a funnel to prevent spills.
Segregation: Keep halogenated and non-halogenated solvent waste streams separate if required by your institution's waste management program.
Container Sealing: Securely cap the container when not in use.
Storage: Store the liquid waste container in secondary containment (such as a chemical-resistant tray) within the SAA to contain potential leaks.[7]
Procedure 4.3: Managing Spill Waste
In the event of a spill, cleanup materials must also be disposed of as hazardous waste.
Safety First: Evacuate the area and alert personnel. Wear the appropriate PPE as listed in Table 1 before beginning cleanup.[9]
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[15] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[8][16]
Collection: Place all contaminated absorbent materials and any broken glassware into a sealed, properly labeled hazardous waste container.[14]
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[9]
Disposal Pathway and Decontamination
The journey of chemical waste from the lab bench to its final treatment facility is governed by strict regulations. The diagram below illustrates the decision-making process for proper disposal.
Caption: Workflow for hazardous waste determination and disposal.
Decontamination of Equipment
Reusable glassware and equipment must be thoroughly decontaminated.
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., methanol, ethanol) to remove residual compound. Collect this rinse solvent as hazardous liquid waste.
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[17]
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.[17]
Drying: Allow the equipment to air dry completely or dry in an oven.
Final Disposal and Professional Handover
Laboratory personnel are responsible for the safe collection, labeling, and temporary storage of hazardous waste. The final disposal must be handled by trained professionals.[6]
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11]
Documentation: Ensure all required waste generation documentation is complete and accurate.[6]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
Compound Class: Fluorinated Aminophenol (Chiral Intermediate)
CAS (Related): 1270567-63-9 (Racemic/General structure reference)
Hazard Band:Category 3 (High Potency/Corrosive) – Treat as a sensitizer and potential cytotoxin.
(S)-2-(1-Amino-2-hydroxyethyl)-4-fluorophenol is a bifunctional molecule containing a phenolic hydroxyl group, a primary amine, and a fluorine substituent. This specific structural motif—common in adrenergic drug intermediates—presents a dual threat: rapid dermal absorption (characteristic of phenols) and respiratory/dermal sensitization (characteristic of amines).
Core Directive: Do not rely on standard "lab coat and safety glasses" protocols. The presence of the fluorine atom increases lipophilicity, potentially accelerating skin permeation compared to non-fluorinated analogues.
Part 1: Scientific Rationale for PPE Selection
Why standard protocols fail.
The Permeation vs. Degradation Fallacy
Most researchers assume that if a glove doesn't dissolve (degradation), it is protecting them. For aminophenols, this is false.
The Mechanism: Phenolic compounds can permeate nitrile rubber at the molecular level without visible swelling. The fluorine substitution often decreases the breakthrough time (BDT) further by making the molecule more compatible with the non-polar domains of nitrile elastomers.
The Risk: Once absorbed, phenols cause local protein denaturation (chemical burns) and systemic toxicity. The amine group adds an allergenic vector, capable of inducing anaphylactic sensitization over repeated low-level exposures.
The "Dust Drift" Factor
As a solid intermediate, this compound is likely a crystalline powder. Electrostatic forces often cause these fluorinated powders to "drift" and adhere to vertical surfaces (like the neck or wrists), bypassing gaps in standard PPE.
Part 2: The PPE Matrix (Specification Table)
Protection Zone
Tier 1: Standard Handling (Weighing <10mg)
Tier 2: Synthesis/Scale-Up (>100mg or Solution)
Critical Failure Point to Avoid
Hand Protection
Double Nitrile (min 5 mil outer, 4 mil inner). Change outer glove every 30 mins.
Laminate Liner (Silver Shield/4H) under Nitrile outer glove.
Relying on thin latex or vinyl. Latex offers zero protection against phenols.
Respiratory
N95/P2 Mask (if handled in Fume Hood).
PAPR (Powered Air Purifying Respirator) or Glovebox.
Using surgical masks (provide no filtration for chemical dust).
Eye/Face
Chemical Goggles (Indirect Vent).
Full Face Shield + Goggles.
Safety glasses with gaps.[1] Dust can enter from the side.
Body
Lab Coat (Tyvek/Polypropylene preferred over cotton).
Tychem® C or F Apron/Sleeves over lab coat.
Exposed wrists between glove and coat cuff.
Part 3: Operational Protocols & Logic
Protocol A: The "Double-Shell" Gloving Technique
Rationale: To prevent skin contact during the doffing (removal) process, which is statistically where most exposures occur.
Don Inner Glove: Inspect for pinholes. Tape the cuff of the inner glove to the lab coat sleeve using chemically resistant tape (optional but recommended for Tier 2).
Don Outer Glove: Select a contrasting color if possible (e.g., Blue Nitrile over Orange Nitrile) to make tears immediately visible.
Usage Limit: Replace the outer glove immediately if any splash occurs or every 30 minutes during active handling. Phenols can permeate a 4-mil nitrile glove in <45 minutes.
Protocol B: Decontamination of Spills
Rationale: You cannot just "wipe up" aminophenols. The residue can oxidize and become a persistent contact hazard.
Isolate: Evacuate the immediate 3-meter radius.
Neutralize: Do not use bleach (hypochlorite) immediately, as it may react violently with the amine.
Step 1: Cover with a solubility agent (Polyethylene Glycol 400 or Ethanol) to lift the lipophilic fluorophenol.
Step 2: Absorb with surfactant-treated pads.
Step 3: Wash surface with a mild detergent (pH 7-8).
Caption: Decision tree for selecting glove materials based on solvent carrier and duration of exposure.
Diagram 2: Safe Gowning Workflow
Caption: Step-by-step workflow for donning and doffing PPE to minimize cross-contamination.
Part 5: References & Authority
Sigma-Aldrich. (2024). Safety Data Sheet for 2-(1-amino-2-hydroxyethyl)-4-fluorophenol (CAS 1270567-63-9).
Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Edition). Focus on Amines and Phenols.[2]
PubChem. (2023). Compound Summary: Fluorophenols and Aminophenols Toxicity Profile. National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (2023). Dermal Exposure to Phenolic Compounds.
Disclaimer: This guide is based on the chemical structure-activity relationship (SAR) and standard industrial hygiene practices for high-potency intermediates. Always consult the specific SDS provided by your chemical supplier before handling.